molecular formula C27H27NO4 B1658456 8-Benzylcanadine CAS No. 61065-16-5

8-Benzylcanadine

Cat. No.: B1658456
CAS No.: 61065-16-5
M. Wt: 429.5 g/mol
InChI Key: SKWMDAJIQZJZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzylcanadine is a chemical compound with the molecular formula C27H27NO4 and the PubChem CID 322372 . As a specialty research chemical, it is of significant interest in early-stage investigative chemistry and pharmaceutical research. The indazole and benzyl structural motifs present in 8-Benzylcanadine are often explored for their potential biological activities and interactions with various enzymatic pathways. Researchers are investigating this compound primarily within the context of lead compound development and structure-activity relationship (SAR) studies. Its specific mechanism of action and full spectrum of research applications are yet to be fully elucidated, making it a candidate for novel discovery projects. This product is supplied as a high-purity material to ensure consistent and reliable results in the laboratory. It is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

CAS No.

61065-16-5

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

IUPAC Name

14-benzyl-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene

InChI

InChI=1S/C27H27NO4/c1-29-23-9-8-19-13-21-20-15-25-24(31-16-32-25)14-18(20)10-11-28(21)22(26(19)27(23)30-2)12-17-6-4-3-5-7-17/h3-9,14-15,21-22H,10-13,16H2,1-2H3

InChI Key

SKWMDAJIQZJZKL-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2CC6=CC=CC=C6)OCO5)C=C1)OC

Canonical SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2CC6=CC=CC=C6)OCO5)C=C1)OC

Other CAS No.

61065-16-5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight and Formula of 8-Benzylcanadine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular characteristics of 8-Benzylcanadine, a derivative of the naturally occurring isoquinoline alkaloid, canadine (also known as tetrahydroberberine). The following sections offer a comprehensive analysis of its molecular formula and weight, alongside the modern analytical workflows employed for the elucidation and confirmation of such structures in a drug discovery and development context.

Deciphering the Structure: From Nomenclature to Molecular Formula

The name "8-Benzylcanadine" suggests a specific chemical architecture derived from the well-characterized parent compound, (±)-canadine. Canadine belongs to the protoberberine class of alkaloids and possesses a tetracyclic ring system. The numbering of this system is standardized, and the "8-benzyl" prefix indicates the substitution of a benzyl group (a benzene ring attached to a methylene group, -CH2-Ph) at the 8-position of the canadine scaffold.

Based on this systematic nomenclature, the molecular structure of 8-Benzylcanadine can be confidently proposed. This allows for the precise determination of its molecular formula and, consequently, its molecular weight.

The core canadine structure has the molecular formula C20H21NO4. The addition of a benzyl group (C7H7) at position 8, with the corresponding removal of a hydrogen atom, leads to the following molecular formula for 8-Benzylcanadine:

  • Molecular Formula: C27H27NO4

From this formula, the molecular weight can be calculated by summing the atomic weights of all constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u).

PropertyValue
Molecular FormulaC27H27NO4
Molecular Weight429.51 g/mol
Exact Mass429.1940 u

The Analytical Scientist's Toolkit: Confirming Molecular Identity

In the realm of drug discovery and chemical research, the unambiguous confirmation of a molecule's identity is paramount. For a novel derivative such as 8-Benzylcanadine, a multi-pronged analytical approach is essential. This section details the primary techniques and the underlying principles for the verification of its molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Determination

High-Resolution Mass Spectrometry is the cornerstone for determining the elemental composition of a molecule with exceptional accuracy. Unlike standard mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the differentiation of molecules with the same nominal mass but different elemental compositions (isobars).

Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: A dilute solution of the synthesized 8-Benzylcanadine is prepared in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

  • Infusion: The sample is introduced into the ESI source at a constant flow rate via a syringe pump.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated, forming [M+H]+ ions.

  • Mass Analysis (TOF): The ions are accelerated into the time-of-flight tube. The time it takes for an ion to travel the length of the tube is directly proportional to the square root of its m/z. This allows for very precise mass measurement.

  • Data Analysis: The acquired spectrum will show a peak corresponding to the [M+H]+ ion of 8-Benzylcanadine. The measured m/z value is then compared to the theoretical exact mass of the protonated molecule (C27H28NO4+). A mass accuracy of less than 5 parts per million (ppm) provides high confidence in the proposed elemental composition.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Processing Sample 8-Benzylcanadine in Solution ESI Electrospray Ionization (Formation of [M+H]+) Sample->ESI Infusion TOF Time-of-Flight Analyzer ESI->TOF Ion Acceleration Detector Detector TOF->Detector Ion Arrival Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Signal Processing Formula_Confirmation Formula Confirmation (< 5 ppm error) Spectrum->Formula_Confirmation Comparison to Theoretical Mass NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis & Structure Elucidation Sample Dissolve 8-Benzylcanadine in Deuterated Solvent (e.g., CDCl3) NMR_Spectrometer NMR Spectrometer Sample->NMR_Spectrometer H1_NMR ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR ¹³C NMR NMR_Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Analysis Analyze Chemical Shifts, Coupling Constants, & Correlations H1_NMR->Analysis C13_NMR->Analysis TwoD_NMR->Analysis Structure_Confirmation Confirm Connectivity and Benzyl Group Position Analysis->Structure_Confirmation

Caption: NMR Spectroscopy Workflow for Structural Elucidation.

Conclusion: An Integrated Approach to Molecular Characterization

The determination of the molecular weight and formula of a novel compound like 8-Benzylcanadine is a foundational step in its scientific journey. Through the logical deduction of its structure from established nomenclature, we can propose a molecular formula of C27H27NO4 and a corresponding molecular weight of 429.51 g/mol . The rigorous application of modern analytical techniques, primarily high-resolution mass spectrometry and a suite of NMR experiments, provides a self-validating system to confirm this hypothesis. This integrated analytical workflow ensures the scientific integrity required for further research and development, from understanding its physicochemical properties to exploring its potential biological activities.

References

  • Note: As "8-Benzylcanadine" appears to be a novel or non-standard named compound, direct literature references are not available. The following references pertain to the parent compound, tetrahydroberberine (canadine), and the analytical techniques described.
  • Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C Structural Chemistry, [Link]

  • Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1. Beilstein Journal of Organic Chemistry, [Link]

  • High-Resolution Mass Spectrometry. PubChem, [Link]

  • Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts, [Link]

Methodological & Application

Application Note: Stevens Rearrangement Protocol for 8-Benzylcanadine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic methodology for accessing 8-benzylcanadine via the Stevens rearrangement of N-benzylcanadinium salts. While the direct functionalization of the C8 position in tetrahydroprotoberberine alkaloids is synthetically challenging due to steric hindrance and electronic deactivation, the Stevens rearrangement offers a reliable intramolecular [1,2]-migration pathway.

This guide addresses the critical competition between the [1,2]-Stevens shift and the [2,3]-Sommelet-Hauser rearrangement, providing optimized conditions to favor the former. It is designed for medicinal chemists targeting C8-functionalized protoberberine derivatives for dopamine receptor modulation and potassium channel blocking studies.

Retrosynthetic Analysis & Strategy

The synthesis relies on the transformation of the naturally occurring alkaloid Canadine (tetrahydroberberine) into a quaternary ammonium ylide. The driving force is the base-mediated formation of an N-ylide, followed by a thermal radical-pair rearrangement.

Strategic Disconnection
  • Target: 8-Benzylcanadine

  • Precursor: N-Benzylcanadinium bromide

  • Starting Material: Canadine (Tetrahydroberberine)

Pathway Visualization

The following diagram illustrates the synthetic workflow and the critical divergence point between the desired Stevens rearrangement and the competing Sommelet-Hauser pathway.

StevensWorkflow Canadine Canadine (Starting Material) QuatSalt N-Benzylcanadinium Bromide (Quaternary Salt) Canadine->QuatSalt Alkylation (Reflux) BenzylBromide Benzyl Bromide (Reagent) BenzylBromide->QuatSalt Ylide Ammonium N-Ylide (Intermediate) QuatSalt->Ylide Deprotonation Base Strong Base (NaH or NaNH2) Base->Ylide Stevens [1,2]-Stevens Rearrangement (High Temp / Radical Pair) Ylide->Stevens >80°C (Thermodynamic) Sommelet [2,3]-Sommelet-Hauser (Low Temp / Concerted) Ylide->Sommelet <0°C (Kinetic) Product 8-Benzylcanadine (Target) Stevens->Product Byproduct Ortho-Substituted Byproduct Sommelet->Byproduct

Figure 1: Synthetic workflow distinguishing the thermal [1,2]-Stevens shift from the competing [2,3]-sigmatropic rearrangement.

Experimental Protocols

Phase 1: Synthesis of N-Benzylcanadinium Bromide

Objective: Create the quaternary ammonium precursor required for ylide formation.

Reagents:

  • (-)-Canadine (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Acetone (Anhydrous, ACS Grade)

Protocol:

  • Dissolution: Dissolve 1.0 g of Canadine in 15 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add benzyl bromide (1.2 eq) dropwise over 5 minutes at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 4–6 hours.

    • Observation: A heavy precipitate (the quaternary salt) should begin to form within the first hour.

  • Isolation: Cool the reaction to 0°C in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the white crystalline solid under vacuum. Wash the filter cake with cold diethyl ether (3 x 10 mL) to remove unreacted benzyl bromide.

  • Drying: Dry the solid in a vacuum oven at 40°C overnight.

    • Yield Target: >85%[1]

    • QC Check: 1H NMR (DMSO-d6) should show a distinct downfield shift of the N-CH2-Ph protons and the disappearance of the tertiary amine lone pair signal.

Phase 2: The Stevens Rearrangement (C8-Benzylation)

Objective: Effect the [1,2]-migration of the benzyl group from Nitrogen to C8.

Critical Parameter - Base Selection:

  • Sodium Amide (NaNH2) in Liquid NH3: Classical method, high conversion, but operationally difficult.

  • Sodium Hydride (NaH) in THF/Glyme: Recommended. Safer handling, allows for higher temperature reflux required to favor the Stevens mechanism over Sommelet-Hauser.

Reagents:

  • N-Benzylcanadinium Bromide (from Phase 1)

  • Sodium Hydride (60% dispersion in mineral oil, 2.5 eq)

  • Anhydrous THF (Tetrahydrofuran) or 1,2-Dimethoxyethane (Glyme)

  • Argon or Nitrogen atmosphere

Protocol:

  • Preparation: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.

  • Base Suspension: Wash NaH (2.5 eq) with dry hexane (3x) to remove mineral oil. Suspend the clean NaH in anhydrous THF (20 mL per gram of salt).

  • Salt Addition: Add the N-benzylcanadinium bromide carefully to the stirring base suspension at room temperature.

    • Note: Hydrogen gas evolution may occur; ensure proper venting through a bubbler.

  • Ylide Formation: Stir at room temperature for 30 minutes. The solution often turns a deep yellow/orange color, indicating ylide formation.

  • Rearrangement (Thermal Step): Heat the reaction mixture to reflux (66°C for THF; 85°C for Glyme).

    • Duration: 12–18 hours.

    • Mechanistic Control: High temperature is strictly required to provide the activation energy for N-C bond homolysis (radical pair formation), favoring the [1,2]-shift. Lower temperatures favor the [2,3]-sigmatropic shift (Sommelet-Hauser).

  • Quench: Cool to 0°C. Carefully quench with saturated NH4Cl solution (dropwise) until bubbling ceases.

  • Extraction: Dilute with water and extract with Ethyl Acetate (3x).

  • Workup: Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

Purification and Characterization

The crude product will likely contain a mixture of diastereomers (due to the new chiral center at C8) and potentially trace Sommelet-Hauser byproducts.

Purification Protocol:

  • Flash Chromatography: Silica gel stationary phase.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).

    • Note: 8-Benzylcanadine is less polar than the quaternary salt but more polar than simple benzyl impurities.

  • Recrystallization: For high purity, recrystallize from Ethanol/Ether.

Data Summary Table:

ParameterStevens Rearrangement (Recommended)Sommelet-Hauser (Competitor)
Conditions High Temp (Reflux), Radical Stabilizing SolventsLow Temp (<0°C), Polar Aprotic
Mechanism Radical Pair Cage [1,2]-shiftConcerted [2,3]-sigmatropic shift
Product 8-Benzylcanadine (C-C bond at C8)o-Methylbenzyl derivative (Ring expansion/modification)
Typical Yield 55–70%Variable (often dominant at low temp)

Mechanistic Insight: The Radical Pair Cage

Understanding the mechanism is vital for troubleshooting. The Stevens rearrangement proceeds via a radical pair enclosed in a solvent cage.[2]

Mechanism Ammonium Ammonium Salt Ylide N-Ylide (Deprotonated) Ammonium->Ylide -H+ Homolysis Homolytic Cleavage (Heat) Ylide->Homolysis Cage Radical Pair [N•  •CH2Ph] (Solvent Cage) Homolysis->Cage Recomb Radical Recombination Cage->Recomb Fast Product 8-Benzylcanadine Recomb->Product C-C Bond Formation

Figure 2: Radical pair mechanism. The retention of stereochemistry often observed is due to the rapid recombination of the radical pair before it can diffuse out of the solvent cage.

Troubleshooting Guide
  • Low Yield / Starting Material Recovery: The ylide did not form. Ensure NaH is fresh and anhydrous conditions are strictly maintained.

  • Ortho-Substitution Products: Reaction temperature was too low. Increase heat or switch solvent from THF to Glyme (higher boiling point) to push the radical mechanism.

  • Elimination Products (Stilbenes): Hofmann elimination is a competing side reaction.[2][3] Avoid highly polar solvents like DMSO if elimination is observed; stick to THF/Glyme.

References

  • Stevens, T. S., et al. (1928).[2][4] Degradation of Quaternary Ammonium Salts. Part I. Journal of the Chemical Society. Link[2]

  • Pine, S. H. (2011).[2] The Base-Promoted Rearrangements of Quaternary Ammonium Salts.[2][3][5][6][7] Organic Reactions.[2][3][6][7][8][9][10][11] Link

  • West, F. G. (2020). Stevens Rearrangement. Comprehensive Organic Synthesis. Link

  • Kametani, T., et al. (1974). Studies on the Synthesis of Heterocyclic Compounds. Synthesis of 8-Substituted Tetrahydroberberines. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Vanecko, J. A., et al. (2006). Copper-Catalyzed [1,2]-Shift of Ammonium Ylides. Journal of the American Chemical Society.[1] Link

Sources

Advanced Protocol: Regioselective Synthesis of 8-Substituted Tetrahydroberberines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of 8-substituted tetrahydroberberines via nucleophilic addition Content Type: Application Note & Protocol Guide

Abstract & Strategic Significance

The modification of the protoberberine skeleton, specifically at the C8 position, represents a critical strategy in optimizing the pharmacokinetic profile of berberine-derived therapeutics. While natural berberine (quaternary ammonium salt) exhibits potent antimicrobial and antineoplastic activities, its poor oral bioavailability and low lipophilicity limit clinical efficacy.[1]

Transforming the quaternary iminium core into an 8-substituted tetrahydroberberine (8-THB) scaffold achieves two major drug design goals:

  • Lipophilicity Enhancement: Converting the charged quaternary nitrogen to a tertiary amine significantly improves membrane permeability.

  • Stereochemical Diversity: Introduction of substituents at C8 creates a new chiral center, enabling the exploration of stereospecific interactions with target proteins (e.g., Dopamine D1/D2 receptors).

This application note details the regioselective nucleophilic addition to the C8-iminium bond, followed by reduction to the tetrahydro-isoquinoline system.

Mechanistic Principles

The reactivity of the berberine cation is dominated by the electron-deficient iminium bond (


) at the C8 position. Quantum chemical calculations (DFT/B3LYP) confirm that the C8 carbon is the site of highest electrophilicity, making it susceptible to attack by "hard" and "soft" nucleophiles.
Reaction Pathway

The synthesis involves a two-stage sequence:[2][3]

  • Nucleophilic Addition: Attack at C8 yields an 8-substituted-7,8-dihydroberberine (enamine-like intermediate).

  • Stereoselective Reduction: Catalytic or hydride-mediated reduction saturates the C-ring, yielding the final 8-substituted tetrahydroberberine .

Visualization: Reaction Logic Flow

G Berberine Berberine (Quaternary Salt) [Electrophilic C8] Intermediate 8-Substituted Dihydroberberine (Unstable Enamine) Berberine->Intermediate Regioselective Addition Nucleophile Nucleophile (Nu-) (Grignard, Enolate, R-Li) Nucleophile->Intermediate Intermediate->Berberine Oxidation (Air/Light) [Avoid!] Product 8-Substituted Tetrahydroberberine (Target Scaffold) Intermediate->Product Stereoselective Reduction Reductant Reduction Step (NaBH4 / H2, Pd/C) Reductant->Product

Figure 1: Logical workflow for the conversion of Berberine to 8-THB. Note the instability of the dihydro-intermediate.

Experimental Protocols

Protocol A: Carbon-Carbon Bond Formation via Grignard Reagents

Application: Introduction of alkyl, aryl, or vinyl groups. Challenge: The intermediate dihydroberberine is sensitive to air oxidation.

Materials
  • Berberine Chloride (hydrate)

  • Grignard Reagent (

    
     or 
    
    
    
    ) in THF/Ether
  • Anhydrous THF (Tetrahydrofuran)

  • Sodium Borohydride (

    
    )[3][4]
    
  • Inert Atmosphere (Argon/Nitrogen)

Step-by-Step Methodology
  • Drying: Dry Berberine Chloride in a vacuum oven at 60°C for 4 hours to remove water of crystallization (Critical: Water destroys Grignard reagents).

  • Suspension: Suspend dried Berberine Chloride (1.0 eq) in anhydrous THF (0.1 M concentration) under Argon. Note: Berberine salts are sparingly soluble in THF but will dissolve as they react.

  • Addition: Cool the suspension to 0°C. Dropwise add the Grignard reagent (3.0 eq) over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 2–4 hours. The yellow suspension will turn into a clear or turbid orange/brown solution, indicating the formation of the 8-alkyl-dihydroberberine .

  • Quench & Reduction (The "One-Pot" Modification):

    • Cool the mixture to 0°C.

    • Option 1 (Isolation): Quench with saturated

      
      , extract with 
      
      
      
      , and concentrate. Warning: The isolated dihydro-intermediate must be stored under inert gas to prevent reversion to the quaternary salt.
    • Option 2 (Direct Reduction - Recommended): Carefully add Methanol to quench excess Grignard. Immediately add

      
       (4.0 eq) portion-wise. Stir for 1 hour. This converts the unstable dihydro-species directly to the stable tetrahydroberberine.
      
  • Workup: Evaporate volatiles. Partition residue between water and Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: The "Acetone Adduct" (Enolate Addition)

Application: Introduction of functionalized side chains (ketones, esters) under mild conditions. This method utilizes the "Berberine Acetone" intermediate.

Step-by-Step Methodology
  • Adduct Formation: Dissolve Berberine Chloride (5g) in 50% aqueous Acetone (50 mL).

  • Basification: Add 10N NaOH dropwise until pH > 12. A yellow precipitate will form immediately.

  • Crystallization: Stir for 30 minutes. Filter the solid, wash with 50% acetone/water.

    • Result:8-acetonyl-dihydroberberine (Stable solid).

  • Reduction: Dissolve the acetone adduct in Methanol/DCM (1:1). Add

    
     (2.0 eq) at 0°C. Stir for 2 hours.
    
    • Result:8-acetonyl-tetrahydroberberine .

Data Summary & Optimization

The choice of nucleophile and reduction method significantly impacts yield and stereoselectivity.

EntryNucleophile (R)ConditionsIntermediate StabilityFinal Yield (Tetrahydro)Ref
1 Methyl (

)
MeMgI, THF, RefluxLow (Oxidizes rapidly)65-75%[1]
2 Butyl (

)
n-BuLi, THF, -78°CLow58-65%[2]
3 Acetonyl (

)
Acetone, NaOH (aq)High (Isolable solid)85-92%[3]
4 Trichloromethyl (

)

, KOH
Moderate70-80%[4]
Troubleshooting Guide

Issue: Reversion to Yellow Starting Material

  • Cause: Oxidation of the 8-substituted-dihydroberberine intermediate by atmospheric oxygen.

  • Solution: Perform the reduction step immediately after the addition step without isolating the intermediate (One-pot protocol).

Issue: Poor Solubility of Berberine Chloride [4]

  • Cause: Ionic lattice energy.

  • Solution: Use Berberine Hemisulfate for better solubility in alcohols, or use prolonged reflux times in THF for Grignard reactions.

References

  • Synthesis and biological evaluation of 8-substituted berberine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of 8-alkylberberine derivatives. PubMed. Available at: [Link]

  • Molecular and Crystal Structures of Three Berberine Derivatives (8-cyano adducts). NCBI PMC. Available at: [Link]

  • Synthesis of new dihydroberberine and tetrahydroberberine analogues. NCBI PMC. Available at: [Link]

Sources

Solvent selection for 8-benzylcanadine extraction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solvent Selection and Extraction Protocols for 8-Benzylcanadine

Introduction

8-Benzylcanadine is a highly lipophilic, 8-substituted tetrahydroprotoberberine alkaloid. It is most commonly synthesized via the reduction of protoberberine precursors or 1[1]. Because of the bulky, non-polar benzyl group situated at the C-8 position, its solubility profile significantly diverges from its parent compound, canadine (tetrahydroberberine). This application note details the physicochemical rationale for solvent selection and provides a validated, self-contained protocol for its extraction and purification from complex matrices.

Mechanistic Rationale for Solvent Selection

The extraction of 8-benzylcanadine relies on exploiting its basic tertiary amine (pKa ~ 6.5–7.5) and its highly lipophilic carbon skeleton. Understanding the causality behind phase distribution is critical for maximizing yield and purity.

  • Primary Solubilization (Methanol/Ethanol): For initial extraction from solid matrices (e.g., plant biomass or crude synthetic mixtures),2[2]. Methanol efficiently disrupts hydrogen bonding in the matrix while maintaining sufficient lipophilicity to dissolve the bulky 8-benzylcanadine molecule.

  • Acid-Base Partitioning (The Causality of pH): 8-benzylcanadine exhibits pH-dependent phase distribution. In acidic conditions (pH < 3), the nitrogen atom is protonated, forming a water-soluble quaternary ammonium salt.3[3].

  • Free-Base Recovery (Dichloromethane vs. Ethyl Acetate): 3[3]. Due to the added benzyl group, its partition coefficient (LogP) is exceptionally high. Dichloromethane (DCM) or Chloroform are the optimal solvents for this step because their polarizability perfectly matches the aromatic and hydrophobic regions of the protoberberine skeleton, ensuring >95% recovery.

Quantitative Solvent Comparison

SolventPolarity IndexBoiling Point (°C)8-Benzylcanadine Recovery (%)Matrix Co-extractionToxicity / Safety Profile
70% Methanol 5.164.792 - 96% (Crude)High (Sugars, Phenolics)Moderate (Flammable, Toxic)
Ethyl Acetate 4.477.185 - 89% (Free base)LowLow (Generally Recognized as Safe)
Dichloromethane 3.139.696 - 99% (Free base)ModerateHigh (Halogenated, Carcinogen)
Chloroform 4.161.295 - 98% (Free base)ModerateHigh (Hepatotoxic)
Hexane 0.169.0< 20%Very LowModerate (Neurotoxic)

Note: Data synthesized from standard alkaloid partitioning behaviors and protoberberine extraction optimizations.

Experimental Protocol: Acid-Base Extraction of 8-Benzylcanadine

This protocol utilizes a self-validating system where visual cues confirm the success of each phase transition.

Materials:

  • Crude sample containing 8-benzylcanadine

  • Methanol (HPLC Grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 20% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) and Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Procedure:

  • Initial Extraction: Suspend 10 g of the crude sample in 100 mL of 70% aqueous methanol.2[2].

  • Filtration and Concentration: Filter the mixture through a 0.22 µm PTFE membrane. Concentrate the filtrate under reduced pressure (rotary evaporator at 40°C) to remove the methanol, leaving a crude aqueous slurry.

  • Acidification (Self-Validating Step): Suspend the slurry in 50 mL of deionized water.3[3] (verify with a calibrated pH meter). Validation: The solution should become clear as the 8-benzylcanadine protonates and dissolves; insoluble lipophilic plant waxes will precipitate.

  • Defatting / Impurity Wash: Transfer the acidic solution to a separatory funnel. Add 50 mL of EtOAc. Shake vigorously and vent. Allow the phases to separate. Draw off the lower aqueous layer (containing the alkaloid) and3[3]. Repeat this wash twice.

  • Basification: Return the aqueous layer to a beaker.3[3]. Validation: The solution will turn cloudy as the 8-benzylcanadine free base precipitates out of the aqueous phase due to its high lipophilicity.

  • Target Extraction: Transfer the basified mixture back to the separatory funnel. Add 50 mL of DCM. Shake gently to avoid emulsions. The 8-benzylcanadine will partition into the lower DCM layer. Collect the DCM layer. Repeat the extraction twice more with 25 mL DCM.

  • Drying and Recovery: Combine the DCM fractions and dry over anhydrous

    
     for 15 minutes. Filter out the drying agent and evaporate the DCM under reduced pressure to yield highly purified 8-benzylcanadine.
    

Workflow Visualization

G Start Crude Sample (8-Benzylcanadine) MeOH_Ext 70% MeOH Extraction & Sonication Start->MeOH_Ext Acidify Acidification (pH 2.5) Add 0.1M HCl MeOH_Ext->Acidify Partition1 Liquid-Liquid Partition (EtOAc Wash) Acidify->Partition1 OrgWaste Organic Phase (EtOAc) Discard Impurities Partition1->OrgWaste Upper Layer AqPhase Aqueous Phase (Protonated Alkaloid) Partition1->AqPhase Lower Layer Basify Basification (pH 11.5) Add 20% NaOH AqPhase->Basify Partition2 Target Extraction (DCM) Basify->Partition2 AqWaste Aqueous Phase Discard Partition2->AqWaste Upper Layer FinalOrg Organic Phase (DCM) Free-Base 8-Benzylcanadine Partition2->FinalOrg Lower Layer

Acid-base extraction workflow for isolating 8-benzylcanadine using pH-dependent partitioning.

References

  • Title: Quaternary protoberberine alkaloids Source: IS MUNI URL
  • Title: Accelerated Solvent Extraction (ASE)
  • Source: PMC (nih.gov)

Sources

Application Notes and Protocols: In Vitro Screening for 8-Benzylcanadine Activity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro screening cascade for 8-benzylcanadine, a derivative of the protoberberine alkaloid canadine (tetrahydroberberine). Given the limited direct literature on 8-benzylcanadine, this guide leverages the well-documented pharmacological activities of structurally related alkaloids, such as berberine and tetrahydroberberine, to propose a logical and scientifically rigorous screening strategy. We present detailed protocols for primary assays targeting key CNS and enzymatic pathways, including dopamine receptor binding, acetylcholinesterase inhibition, and prolyl oligopeptidase inhibition. Each protocol is designed to be a self-validating system, with explanations of the underlying principles, experimental design causality, and data interpretation.

Introduction and Scientific Rationale

Protoberberine alkaloids, a class of isoquinoline alkaloids, are known for a wide spectrum of biological activities.[1] Compounds like berberine and its reduced form, tetrahydroberberine (canadine), have demonstrated effects on the central nervous system, antimicrobial, and cytotoxic activities.[2][3] 8-Benzylcanadine, as a derivative of canadine, features the core tetrahydroprotoberberine skeleton with a benzyl substitution at the 8-position. This structural modification is significant, as substitutions at this position can strongly influence biological activity, including cytotoxicity.[2][4]

Based on the known pharmacology of its parent compounds, 8-benzylcanadine is a promising candidate for activity at several key biological targets. Tetrahydroberberine is recognized as a dopamine D2 receptor antagonist and a 5-HT1A receptor agonist.[3] Furthermore, berberine and related alkaloids have been shown to inhibit acetylcholinesterase (AChE), an enzyme critically involved in neurodegenerative diseases.[5][6] Another relevant target is prolyl oligopeptidase (POP), a serine protease implicated in the degradation of neuropeptides and potentially involved in neurodegenerative processes.[7][8]

Therefore, a primary in vitro screening cascade for 8-benzylcanadine should logically begin by investigating its potential to modulate these targets. This guide provides detailed protocols for three high-value initial screens:

  • Dopamine D1 and D2 Receptor Binding Assay: To determine the affinity of 8-benzylcanadine for these key CNS receptors.

  • Acetylcholinesterase (AChE) Inhibition Assay: To assess its potential as a cholinesterase inhibitor.

  • Prolyl Oligopeptidase (POP) Inhibition Assay: To explore its activity against this neuropeptide-regulating enzyme.

This multi-target approach provides a broad initial assessment of the compound's pharmacological potential.

Assay Platform 1: Dopamine Receptor Affinity Profile

Scientific Principle

The clinical efficacy of many antipsychotic drugs correlates directly with their binding affinity for the dopamine D2 receptor.[9] Radioligand binding assays are the gold standard for quantifying the interaction between a test compound and a specific receptor.[10][11] This assay measures the ability of 8-benzylcanadine to displace a known high-affinity radiolabeled ligand from dopamine D1 and D2 receptors expressed in cell membrane preparations. The resulting data allows for the calculation of the inhibition constant (Ki), a direct measure of the compound's binding affinity.[10] A lower Ki value signifies a higher binding affinity.

Experimental Workflow: Radioligand Binding

The workflow for the competitive radioligand binding assay is a multi-step process designed for precision and reproducibility.

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_execution Execution & Measurement cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Radioligand, and Test Compound Dilutions total_binding Total Binding: Membranes + Radioligand prep_reagents->total_binding nsb Non-Specific Binding (NSB): Membranes + Radioligand + High [Unlabeled Ligand] prep_reagents->nsb competition Competition: Membranes + Radioligand + Varying [8-Benzylcanadine] prep_reagents->competition prep_membranes Thaw & Resuspend D1/D2 Receptor Membranes prep_membranes->total_binding prep_membranes->nsb prep_membranes->competition incubation Incubate at 30°C for 60 min filtration Rapid Vacuum Filtration (PEI-soaked GF/C filters) incubation->filtration washing Wash Filters 4x with Ice-Cold Wash Buffer filtration->washing counting Dry Filters & Count Radioactivity (Scintillation Counter) washing->counting calc_specific Calculate Specific Binding: Total - NSB counting->calc_specific plot_curve Plot % Specific Binding vs. log[8-Benzylcanadine] calc_specific->plot_curve calc_ki Calculate IC50 & Ki (Cheng-Prusoff Equation) plot_curve->calc_ki

Caption: Workflow for Dopamine Receptor Radioligand Binding Assay.

Detailed Protocol: Dopamine D1/D2 Receptor Binding Assay

Materials:

  • Receptor Source: Commercially available membrane preparations from CHO or HEK293 cells stably expressing human recombinant dopamine D1 or D2 receptors.

  • D1 Radioligand: [³H]-SCH23390 (Kd ≈ 0.5-1.5 nM)

  • D2 Radioligand: [³H]-Spiperone or [³H]-Raclopride (Kd ≈ 0.1-0.5 nM)[12]

  • Non-Specific Binding (NSB) Determinant: For D1: 10 µM SKF-83566; For D2: 10 µM Haloperidol.[10]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 8-benzylcanadine dissolved in 100% DMSO to create a 10 mM stock, followed by serial dilutions in Assay Buffer.

  • Equipment: 96-well microplates, cell harvester, glass fiber filters (GF/C, pre-soaked in 0.3-0.5% PEI), scintillation counter, scintillation cocktail.

Procedure:

  • Preparation: On the day of the assay, thaw the receptor membrane preparations on ice. Resuspend the membranes in ice-cold Assay Buffer to a final protein concentration of 50-120 µ g/well for tissue or 3-20 µ g/well for cells.[13] Prepare serial dilutions of 8-benzylcanadine (e.g., from 1 nM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate, with a final volume of 250 µL:

    • Total Binding: 150 µL of membrane preparation + 50 µL of radioligand + 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB): 150 µL of membrane preparation + 50 µL of radioligand + 50 µL of NSB determinant.

    • Competition: 150 µL of membrane preparation + 50 µL of radioligand + 50 µL of 8-benzylcanadine dilution.

    • Note: The final concentration of the radioligand should be approximately its Kd value for the respective receptor.[10]

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[13]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-pre-soaked GF/C filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[10][12]

  • Counting: Dry the filters (e.g., 30 minutes at 50°C). Place each filter in a scintillation vial, add 4-5 mL of scintillation cocktail, and quantify the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve:

    • Calculate the percentage of specific binding at each concentration of 8-benzylcanadine.

    • Plot the percentage of specific binding against the logarithm of the 8-benzylcanadine concentration.

  • Determine IC50 and Ki:

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of 8-benzylcanadine that displaces 50% of the specific radioligand binding.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

ParameterDescriptionExample Data (Hypothetical)
IC50 Concentration for 50% inhibitionD1: 1.2 µM; D2: 0.3 µM
Ki Inhibition constant (affinity)D1: 0.8 µM; D2: 0.15 µM

A low nanomolar to sub-micromolar Ki value would indicate significant binding affinity and warrant further investigation into functional activity (agonist vs. antagonist).

Assay Platform 2: Acetylcholinesterase (AChE) Inhibition

Scientific Principle

Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[14] Many alkaloids, including berberine, exhibit AChE inhibitory activity.[5][6] The Ellman assay is a robust and widely used spectrophotometric method to screen for AChE inhibitors.[15] The principle involves the AChE-mediated hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose formation can be monitored by measuring absorbance at 412 nm.[15] An inhibitor will slow the rate of this color change.

Experimental Workflow: Ellman Assay

The workflow for the AChE inhibition assay is a straightforward kinetic measurement.

G prep Prepare Reagents: Buffer, DTNB, AChE Enzyme, ATCI Substrate, Test Compound setup Assay Setup (96-Well Plate): Add Buffer, Test Compound, DTNB, and AChE Enzyme prep->setup preincubate Pre-incubate for 15 min at 37°C setup->preincubate initiate Initiate Reaction: Add ATCI Substrate preincubate->initiate measure Measure Absorbance at 412 nm (Kinetic Mode, e.g., every 30s for 5 min) initiate->measure analyze Data Analysis: Calculate Reaction Rates, % Inhibition, and IC50 measure->analyze

Caption: Workflow for the spectrophotometric AChE inhibition assay.

Detailed Protocol: AChE Inhibition Assay

Materials:

  • Enzyme: Acetylcholinesterase (AChE) from electric eel or human erythrocytes.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Test Compound: 8-benzylcanadine dissolved in DMSO and serially diluted.

  • Positive Control: Berberine or Galantamine.

  • Equipment: 96-well microplate, microplate reader with kinetic measurement capabilities.

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test/control inhibitors in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following in order (final volume e.g., 200 µL):

    • 140 µL Phosphate Buffer

    • 20 µL of 8-benzylcanadine dilution (or control/blank)

    • 20 µL of DTNB solution (e.g., 10 mM stock)

  • Enzyme Addition & Pre-incubation: Add 10 µL of AChE solution to each well. Incubate the plate at 37°C for 15 minutes.[15]

  • Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.

  • Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.[15]

Data Analysis and Interpretation
  • Calculate Reaction Rate: Determine the rate of reaction (V = ΔAbsorbance / Δtime) for the control and for each concentration of 8-benzylcanadine.

  • Calculate Percent Inhibition:

    • % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the 8-benzylcanadine concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

ParameterDescriptionExample Data (Hypothetical)
IC50 Concentration for 50% inhibition5.8 µM
Positive Control Berberine IC502.04 µM[6]

An IC50 value in the low micromolar range would suggest that 8-benzylcanadine is a potent AChE inhibitor, comparable to known natural inhibitors like berberine.

Assay Platform 3: Prolyl Oligopeptidase (POP) Inhibition

Scientific Principle

Prolyl oligopeptidase (POP), a cytosolic serine protease, is involved in the degradation of neuropeptides and has been investigated as a target for neurodegenerative diseases.[8][16] A common method for screening POP inhibitors is a fluorogenic assay.[17] This assay uses a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by POP, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence. The presence of an inhibitor like 8-benzylcanadine would prevent this cleavage, leading to a reduced fluorescence signal.

Detailed Protocol: Fluorogenic POP Assay

Materials:

  • Enzyme: Purified human recombinant Prolyl Oligopeptidase (POP).

  • Substrate: A fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC).

  • Assay Buffer: Tris or HEPES-based buffer, pH 7.5.

  • Test Compound: 8-benzylcanadine dissolved in DMSO and serially diluted.

  • Positive Control: A known POP inhibitor (e.g., Z-Pro-Prolinal).

  • Equipment: Black, low-binding 96-well microplates, fluorescence microplate reader.

Procedure:

  • Assay Setup: In a black 96-well plate, add the following (final volume e.g., 100 µL):

    • 50 µL of Assay Buffer.

    • 10 µL of 8-benzylcanadine dilution (or control/blank).

    • 20 µL of POP enzyme solution diluted in Assay Buffer.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate to each well.

  • Measurement: Immediately measure the increase in fluorescence (e.g., Ex/Em = 360/460 nm for AMC-based substrates) over time (kinetic mode) or after a fixed incubation period (e.g., 30 minutes) at 37°C.

Data Analysis and Interpretation
  • Calculate Reaction Rate or Endpoint Fluorescence: Determine the rate of fluorescence increase or the final fluorescence units (RFU) for all wells.

  • Calculate Percent Inhibition:

    • % Inhibition = [(RFU_control - RFU_inhibitor) / RFU_control] x 100

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the 8-benzylcanadine concentration.

    • Use non-linear regression to determine the IC50 value.

ParameterDescriptionExample Data (Hypothetical)
IC50 Concentration for 50% inhibition12.5 µM
Positive Control Z-Pro-Prolinal IC50~50 nM

A discernible IC50 value, even in the micromolar range, would indicate activity against POP and could be a starting point for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This guide outlines a targeted, multi-faceted in vitro screening strategy for the initial characterization of 8-benzylcanadine. By focusing on dopamine receptor binding, acetylcholinesterase inhibition, and prolyl oligopeptidase inhibition, researchers can efficiently gather preliminary data on the compound's potential bioactivity. Positive results ("hits") from any of these primary screens should be followed by more in-depth secondary assays. These may include determining the mechanism of inhibition (e.g., competitive vs. non-competitive), assessing selectivity against related targets (e.g., other dopamine receptor subtypes or butyrylcholinesterase), and eventually progressing to cell-based functional assays to confirm activity in a more complex biological system.

References

  • Benchchem. (n.d.). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • Iwasa, K., Nishiyama, Y., Ichimaru, M., Moriyasu, M., & Kim, H. S. (2001). In vitro cytotoxicity of the protoberberine-type alkaloids.
  • Iwasa, K., Nishiyama, Y., Ichimaru, M., Moriyasu, M., & Kim, H. S. (2001). In Vitro Cytotoxicity of the Protoberberine-Type Alkaloids.
  • Ippolito, M., Giallini, G., Marra, A., & D’Auria, M. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1606–1616.
  • Lane, J. R., Donthamsetti, P., & Javitch, J. A. (2014). Radioligand binding assays. Bio-protocol, 4(17), e1223.
  • Gao, Y., Shang, Z., Li, W., & Xin, Z. (2018). Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity. RSC Advances, 8(71), 40784-40794.
  • BioCrick. (n.d.). Tetrahydroberberine.
  • Dostal, J., & Slavik, J. (2007). Quaternary protoberberine alkaloids.
  • ResearchGate. (n.d.). Schematic workflow of the virtual screening for identifying the prolyl oligopeptidase inhibitors.
  • Myöhänen, T. T., & Urtti, A. (2021). Inhibition of prolyl oligopeptidase. Diva-Portal.org.
  • Benchchem. (n.d.). A Comparative Analysis of Natural Acetylcholinesterase Inhibitors.
  • American Chemical Society. (2025, February 26). Structure-Based Identification of Non-covalent Prolyl Oligopeptidase 80 Inhibitors Targeting Trypanosoma cruzi Cell Entry.
  • Grella, M., Miranda, M., de, C., & de, C. (2023). Evaluation of berberine nanoparticles as a strategy to modulate acetylcholinesterase activity. Biblioteca Digital do IPB.
  • Li, Y., Liu, Y., & Liu, N. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biotechnology Letters, 36(10), 1951-1959.
  • ResearchGate. (n.d.). Chemical structures of protoberberine alkaloids class.
  • Zhang, Q., Ma, J. P., Wang, C. F., Chen, Q. Y., Li, Y. F., & Li, X. W. (2018). Characterization of in vitro metabolites of three tetrahydroprotoberberine alkaloids in rat liver S9 by high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 32(17), 1487–1498.
  • BPS Bioscience. (n.d.). POP Assay Kit.
  • Skiba, A., Komsta, Ł., & Czerwińska, K. (2024). In Vitro and In Silico of Cholinesterases Inhibition and In Vitro and In Vivo Anti-Melanoma Activity Investigations of Extracts Obtained from Selected Berberis Species. Molecules, 29(5), 1076.
  • Chen, X. L., Zhou, Y. F., Li, P. B., & Liu, E. H. (2019). Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex. Molecules, 24(24), 4558.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Jakubczyk, A., & Baraniak, B. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Critical Reviews in Food Science and Nutrition, 63(28), 9226-9244.
  • ResearchGate. (n.d.). Evaluation of berberine nanoparticles as a strategy to modulate acetylcholinesterase activity | Request PDF.
  • Ippolito, M., Giallini, G., Marra, A., & D’Auria, M. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1. Beilstein Journal of Organic Chemistry, 16, 1606-1616.
  • ResearchGate. (2025, August 6). Synthesis and Biological Activity of 8-Benzylidenehydrazino-3-Methyl-7-β-Methoxyethylxanthines.
  • INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1).
  • Wikipedia. (n.d.). Cannabidiol.
  • Kapur, S., & Seeman, P. (2001). Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action.
  • ResearchGate. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • Lako, I. M., van den Heuvel, O. A., Knegtering, H., de Haan, L., & van Amelsvoort, T. A. (2008). Cortical Dopamine D2/D3 Receptors Are a Common Site of Action for Antipsychotic Drugs—An Original Patient Data Meta-analysis of the SPECT and PET In Vivo Receptor Imaging Literature. Schizophrenia Bulletin, 34(2), 373-384.
  • Masri, B., Salahpour, A., & Didriksen, M. (2008). Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. Proceedings of the National Academy of Sciences, 105(36), 13656-13661.
  • Wikipedia. (n.d.). Phenmetrazine.
  • Czarnomysy, R., & Bielawska, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4284.
  • Al-Hussain, S. A., & Afzal, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4328.
  • Al-Hussain, S. A., & Afzal, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4328.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reactions for High-Yield Synthesis of 8-Benzylcanadine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 8-benzylcanadine and other related isoquinoline alkaloids. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep understanding of the critical parameters governing the success of this Grignard reaction, enabling you to troubleshoot effectively and maximize your yields.

Introduction: The Chemistry of 8-Benzylcanadine Synthesis

The synthesis of 8-benzylcanadine via the Grignard reaction is a powerful method for creating a crucial carbon-carbon bond at the C-8 position of the tetrahydroberberine scaffold. This reaction involves the nucleophilic addition of a benzylmagnesium halide (Grignard reagent) to the electrophilic iminium ion of a berberine salt. The successful execution of this reaction is highly dependent on meticulous experimental technique and a thorough understanding of the underlying chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the Grignard synthesis of 8-benzylcanadine, providing causative explanations and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Magnesium: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the initiation of the Grignard reagent formation.[1] 2. Presence of Water: Grignard reagents are highly basic and will be quenched by even trace amounts of water in the glassware, solvent, or starting materials.[1] 3. Poor Quality Benzyl Halide: The benzyl halide may be old or decomposed, leading to low formation of the Grignard reagent.1. Magnesium Activation: Mechanically crush the magnesium turnings under an inert atmosphere before adding the solvent. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[2] 2. Strict Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of inert gas (argon or nitrogen). Use freshly distilled, anhydrous solvents (e.g., diethyl ether or THF). 3. Use Fresh Reagents: Use freshly distilled or newly purchased benzyl chloride or bromide for the best results.
Significant Formation of Side Products 1. Wurtz Coupling: The Grignard reagent can react with the unreacted benzyl halide to form 1,2-diphenylethane. 2. Formation of 8-Oxoberberine: Reaction of the berberine salt with hot aqueous alkali in the presence of air can lead to the formation of 8-oxoberberine.[3] 3. Dimerization of Berberine: Under alkaline conditions, berberine can form dimers.[3]1. Slow Addition: Add the benzyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize the Wurtz coupling side reaction.[2] 2. Controlled Work-up: Perform the reaction work-up at low temperatures and under an inert atmosphere to minimize oxidation. 3. pH Control: Carefully control the pH during the work-up to avoid strongly alkaline conditions that favor dimerization.
Difficulty in Product Purification 1. Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging. 2. Product Instability: The product may be sensitive to acid or heat, leading to decomposition during purification.1. Crystallization: Utilize recrystallization from a suitable solvent system (e.g., methanol) to purify the product.[4] 2. Careful Chromatography: Use a well-chosen solvent system for column chromatography and consider using a less acidic silica gel. 3. Mild Conditions: Avoid excessive heat and prolonged exposure to acidic conditions during purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this Grignard reaction?

Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions.[1] THF is often preferred as it can help to stabilize the Grignard reagent.[5]

Q2: How can I be sure my Grignard reagent has formed?

The initiation of the Grignard reaction is usually indicated by the disappearance of the iodine color (if used for activation), the formation of a cloudy or greyish solution, and a gentle refluxing of the solvent due to the exothermic nature of the reaction.

Q3: What is the ideal reaction temperature?

The initial formation of the Grignard reagent is often initiated at room temperature and may require gentle heating to start. The subsequent reaction with the berberine salt is typically carried out at a low temperature, such as in an ice bath (0 °C), to control the exothermic reaction and minimize side products.[6] The reaction mixture may then be allowed to warm to room temperature and refluxed to ensure completion.[4]

Q4: How should I quench the reaction?

The reaction should be quenched by the slow, dropwise addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the alkoxide intermediate and quench any unreacted Grignard reagent. Using a strong acid like HCl should be done with caution as it can potentially cause side reactions with the product.

Experimental Workflow & Protocols

Workflow for 8-Benzylcanadine Synthesis

Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Addition cluster_workup Work-up & Purification A Dry Glassware & Reagents B Activate Magnesium A->B Inert Atmosphere C Add Benzyl Halide to Mg B->C D Initiate & Complete Formation C->D Slow Addition E Cool Grignard Reagent D->E F Add Berberine Salt Solution E->F Dropwise G Reaction & Monitoring F->G Stirring H Quench with aq. NH4Cl G->H Low Temperature I Extraction H->I J Purification (Crystallization/Chromatography) I->J K Characterization (NMR, HPLC) J->K

Caption: Workflow for the synthesis of 8-benzylcanadine.

Detailed Protocol for 8-Benzylcanadine Synthesis

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for activation)

  • Benzyl chloride or bromide (freshly distilled)

  • Anhydrous diethyl ether or THF

  • Berberine hydrochloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Methanol (for recrystallization)

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under vacuum. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine if activation is needed.

    • In the dropping funnel, prepare a solution of benzyl halide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the benzyl halide solution to the magnesium. If the reaction does not start, gently warm the flask with a heat gun.

    • Once the reaction has initiated, add the remaining benzyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Addition to Berberine Salt:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a suspension of berberine hydrochloride (1.0 equivalent) in anhydrous THF in a separate flask.

    • Slowly add the berberine suspension to the cold Grignard reagent via a cannula or dropping funnel with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from methanol or by column chromatography on silica gel.

Characterization of 8-Benzylcanadine

The purity and identity of the synthesized 8-benzylcanadine should be confirmed by analytical techniques such as HPLC and NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for determining the purity of the final product and for identifying any potential impurities. A reversed-phase C18 column with a gradient of acetonitrile and water is typically used.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of 8-benzylcanadine. The ¹H NMR spectrum will show characteristic signals for the protons of the tetrahydroberberine skeleton and the newly introduced benzyl group.[8]

Logical Relationships in Troubleshooting

Troubleshooting cluster_symptom Symptom cluster_cause Potential Causes cluster_solution Solutions Symptom Low Yield Cause1 Inactive Mg Symptom->Cause1 Cause2 Wet Reagents/Solvent Symptom->Cause2 Cause3 Side Reactions Symptom->Cause3 Solution1 Activate Mg Cause1->Solution1 Solution2 Use Anhydrous Conditions Cause2->Solution2 Solution3 Optimize Reaction Conditions Cause3->Solution3

Caption: Troubleshooting logic for low yield in 8-benzylcanadine synthesis.

References

  • Grignard Reaction. (n.d.). LibreTexts. Retrieved from [Link]

  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of C8-alkyl-substituted purine analogues by direct alkylation of 8-H purines with tetrahydrofuran catalyzed by CoCl2. (n.d.). ScienceDirect. Retrieved from [Link]

  • CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method. (n.d.). Google Patents.
  • Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Reaction schematics for our synthesis of berberine analogs. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1. (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Semi-synthetic route of berberine derivatives with C8 and C13 modifications. (n.d.). ResearchGate. Retrieved from [Link]

  • Berberine: Chemistry and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular and Crystal Structures of Three Berberine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • US3758620A - Process for the preparation of grignard reagents. (n.d.). Google Patents.
  • CN1974569A - 8-octyl berberine hydrochloride and its synthesis process and application. (n.d.). Google Patents.
  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Evolution of Berberine Derivatives as a New Class of Antiviral Agents against Enterovirus 71 through the MEK/ERK Pathway and Autophagy. (2018). MDPI. Retrieved from [Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (2025). MDPI. Retrieved from [Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube. Retrieved from [Link]

  • NMR spectroscopy in pharmacy. (n.d.). ScienceDirect. Retrieved from [Link]

  • Synthesis of alcohols using Grignard reagents II (video). (n.d.). Khan Academy. Retrieved from [Link]

Sources

Technical Support Center: Stereochemical Control in Canadine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers engaged in the synthesis of protoberberine alkaloids, with a specific focus on canadine. This document provides in-depth, field-proven insights into one of the most critical challenges in this area: controlling the stereoselectivity at the C-8 position. This guide is structured as a series of frequently asked questions and detailed troubleshooting protocols to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the stereochemistry at C-8 of canadine so important?

The three-dimensional arrangement of atoms in a molecule is fundamental to its biological activity. Canadine and related tetrahydroprotoberberine alkaloids exhibit a wide range of pharmacological effects, and this activity is often dependent on their specific stereochemistry.[1] The C-8 position (also referred to as C-14 or C-13a in some protoberberine numbering schemes) is a key stereocenter in the tetracyclic core. The absolute configuration at this center dictates how the molecule interacts with its biological targets, such as receptors or enzymes. Consequently, producing canadine as a single enantiomer is critical for developing potent and selective therapeutic agents and for accurately interpreting structure-activity relationships (SAR).

Q2: What are the primary synthetic strategies for establishing the C-8 stereocenter in canadine?

Controlling the C-8 stereocenter can be achieved through several strategic approaches, broadly categorized as either diastereoselective or enantioselective methods. The most prevalent and effective strategies include:

  • Diastereoselective Pictet-Spengler Reaction: This is a cornerstone reaction for constructing the tetrahydroisoquinoline core.[2] Stereocontrol is achieved by using a starting material that already contains a chiral center, which then directs the facial selectivity of the cyclization. This can involve a chiral β-arylethylamine or condensation with a chiral aldehyde or its derivative.[3]

  • Chiral Auxiliary-Directed Synthesis: This approach involves temporarily attaching a chiral molecule (an auxiliary) to the substrate. This auxiliary, such as a chiral sulfinyl group, directs the stereochemical outcome of a key bond-forming reaction, like the Pictet-Spengler cyclization, and is subsequently removed.[4]

  • Catalytic Asymmetric Hydrogenation: This modern and highly efficient method involves the reduction of a prochiral dihydroprotoberberine intermediate.[5] A chiral transition-metal catalyst, typically based on Iridium or Rhodium, transfers hydrogen to one face of the C=N or C=C double bond, creating the C-8 stereocenter with high enantioselectivity.[6][7]

Troubleshooting Guides

This section addresses specific, common problems encountered during canadine synthesis in a practical question-and-answer format.

Issue 1: Poor Diastereoselectivity in the Pictet-Spengler Cyclization

Question: My Pictet-Spengler reaction to form the canadine core is resulting in a low diastereomeric ratio (d.r. ≈ 1:1), making purification difficult and significantly lowering the yield of my desired isomer. What are the potential causes and how can I improve the selectivity?

Answer: Low diastereoselectivity in a Pictet-Spengler reaction is a frequent challenge that typically stems from an insufficient energy difference between the two diastereomeric transition states leading to the different products. Several factors related to the reaction conditions and substrate can be the cause.

Root Cause Analysis & Optimization Workflow

The following workflow provides a systematic approach to diagnosing and solving low diastereoselectivity.

G start Symptom: Low d.r. in Pictet-Spengler Reaction cond Are you using a chiral auxiliary? start->cond sub Substrate Control: - Is the existing stereocenter too far from the reaction site? - Is the directing group sterically undemanding? cond->sub No aux Auxiliary Control: - Is the auxiliary sterically and electronically suitable? - Is it positioned correctly to influence the cyclization? cond->aux Yes opt_sub Solution: - Redesign substrate with a bulkier protecting group. - Use an auxiliary like a chiral sulfinyl group. sub->opt_sub cond_check Analyze Reaction Conditions sub->cond_check aux->opt_sub aux->cond_check temp Temperature: High temp can overcome small energy barriers, leading to thermodynamic equilibrium. cond_check->temp solvent Solvent: Polarity and coordinating ability can stabilize or destabilize transition states differently. cond_check->solvent acid Acid Catalyst: Strength and steric bulk of the acid affect iminium ion formation and transition state geometry. cond_check->acid opt_cond Optimization Protocol: 1. Lower reaction temp (-20°C to RT). 2. Screen solvents (Toluene, DCM, MeCN). 3. Screen acids (TFA, CSA, PTSA). temp->opt_cond solvent->opt_cond acid->opt_cond

Caption: Troubleshooting workflow for low diastereoselectivity.
Causality and Experimental Protocols
  • Substrate vs. Reaction Condition Control: Stereoselectivity arises from either substrate control (pre-existing chirality) or reagent/condition control.[8] In the Pictet-Spengler reaction, the key is the cyclization of an iminium ion intermediate.[2] The incoming tryptamine derivative can attack the iminium ion from one of two faces. The preference for one face over the other is determined by steric and electronic factors in the transition state.

  • Impact of Reaction Temperature: Higher temperatures provide more energy to the system, potentially allowing it to overcome the activation energy barrier for the formation of the less-favored diastereomer. Lowering the temperature often enhances selectivity by favoring the pathway with the lowest activation energy.[9]

  • Influence of Acid Catalyst and Solvent: The acid catalyst is not just a proton source; its counterion can participate in the transition state assembly.[10] Bulky acids or coordinating solvents can alter the geometry of the transition state, thereby influencing facial selectivity. Aprotic solvents often give better results than protic ones.[2]

Protocol: Optimizing Pictet-Spengler Reaction Conditions

This protocol provides a framework for systematically screening parameters to improve diastereoselectivity.

  • Setup: Prepare a stock solution of your β-arylethylamine and aldehyde starting materials in a suitable solvent (e.g., Dichloromethane).

  • Parallel Reactions: In separate, inert-atmosphere vials, aliquot the stock solution.

  • Parameter Screening (See Table 1):

    • Temperature: Run sets of reactions at 25°C, 0°C, and -20°C.

    • Solvent: Test a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile).

    • Acid Catalyst: Use different Brønsted acids (e.g., Trifluoroacetic acid (TFA), Camphorsulfonic acid (CSA), p-Toluenesulfonic acid (PTSA)) at a consistent molar loading (e.g., 1.1 equivalents).

  • Analysis: After a set reaction time (e.g., 24 hours), quench the reactions and analyze the crude diastereomeric ratio (d.r.) by ¹H NMR or HPLC.

  • Optimization: Identify the conditions that provide the best d.r. and perform further optimization around those parameters if necessary.

EntryAcid Catalyst (1.1 eq)SolventTemperature (°C)Diastereomeric Ratio (d.r.)
1TFADCM251.5 : 1
2TFADCM03 : 1
3TFAToluene02.5 : 1
4CSADCM04.5 : 1
5PTSADCM-206 : 1
Table 1: Illustrative data from a screening protocol for optimizing diastereoselectivity.
Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Hydrogenation

Question: I am using a chiral Ir-catalyzed hydrogenation to set the C-8 stereocenter from a dihydroprotoberberine precursor, but my product has a low enantiomeric excess (ee). How can I troubleshoot this?

Answer: Low enantioselectivity in a catalytic asymmetric reaction points to issues with the chiral catalyst's ability to effectively differentiate between the two enantiotopic faces of the substrate.[11] This can be due to an ill-suited ligand, catalyst deactivation, or a competing non-selective background reaction.

Potential Causes & Solutions
  • Mismatched Catalyst-Ligand System: The "lock-and-key" interaction between the chiral ligand, metal center, and substrate is paramount. The electronic and steric properties of the ligand must be perfectly tuned for the specific substrate.

    • Solution: Screen a library of chiral ligands. For Iridium-catalyzed hydrogenations, common ligand families include chiral phosphoramidites and phosphine-oxazolines (PHOX). Even minor changes to the ligand backbone or steric bulk can dramatically impact enantioselectivity.[6][7]

  • Catalyst Deactivation or Impurities: Chiral catalysts can be sensitive to air, moisture, and impurities in the substrate or solvent (e.g., acidic or basic traces).[11]

    • Solution: Ensure all reagents and solvents are rigorously purified and dried. Handle the catalyst and ligands under a strict inert atmosphere (glovebox or Schlenk line). Acidic impurities can sometimes be scavenged by adding a non-nucleophilic base like anhydrous K₂CO₃.[11]

  • Non-Asymmetric Background Reaction: If the reaction conditions (e.g., high temperature or pressure) are harsh enough, an uncatalyzed or achirally catalyzed hydrogenation may occur in parallel, producing a racemic product that erodes the overall ee.

    • Solution: Lower the reaction temperature and/or hydrogen pressure. This will slow the background reaction more significantly than the desired catalytic pathway, improving the ee.

Protocol: Screening Chiral Ligands for Asymmetric Hydrogenation
  • Precursor Synthesis: Synthesize the dihydroprotoberberine precursor using established methods, such as the Pictet-Spengler/Friedel-Crafts cascade.[5]

  • Catalyst Preparation: In a glovebox, prepare stock solutions of the Iridium precursor (e.g., [Ir(COD)Cl]₂) and a variety of chiral ligands in a degassed, anhydrous solvent (e.g., DCM or Toluene).

  • Reaction Setup: In parallel high-pressure reaction vials, combine the Iridium precursor and a specific chiral ligand to form the active catalyst in situ. Add the dihydroprotoberberine substrate.

  • Hydrogenation: Seal the vials, purge with H₂ gas, and pressurize to the desired level (e.g., 10-50 bar). Stir at a controlled temperature (e.g., 25°C) for a set time (e.g., 12-24 hours).

  • Analysis: After releasing the pressure, analyze the conversion and enantiomeric excess (ee) of the resulting canadine product using chiral HPLC.

EntryChiral LigandH₂ Pressure (bar)Temperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
1Ligand A (PHOX-type)5050>9975
2Ligand B (Phosphoramidite)5050>9988
3Ligand B (Phosphoramidite)2025>9996
4Ligand C (Binaphane)20258592
5Ligand B (Phosphoramidite) 10 25 >99 >99
Table 2: Illustrative results for screening ligands and conditions in Ir-catalyzed asymmetric hydrogenation.

References

  • Li, W., et al. (2021). Total Synthesis of (−)-Canadine, (−)-Rotundine, (−)-Sinactine, and (−)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Available at: [Link]

  • Li, W., et al. (2021). Total Synthesis of (−)-Canadine, (−)-Rotundine, (−)-Sinactine, and (−)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, G. S., et al. (2018). Diastereoselective Synthesis of (±)-epi-Subincanadine C. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, G. S., et al. (2018). Diastereoselective Synthesis of (±)- epi-Subincanadine C. PubMed. Available at: [Link]

  • Li, W., et al. (2021). Total Synthesis of (−)-Canadine, (−)-Rotundine, (−)-Sinactine, and (−)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation. ResearchGate. Available at: [Link]

  • Reddy, G. S., et al. (2018). Diastereoselective Synthesis of (±)- epi -Subincanadine C. ResearchGate. Available at: [Link]

  • Li, W., et al. (2021). Total Synthesis of (-)-Canadine, (-)-Rotundine, (-)-Sinactine, and (-)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation. PubMed. Available at: [Link]

  • Cortes-Garcia, V. M., et al. (2011). Asymmetric synthesis of (S)-(−)-tetrahydropalmatine and (S)-(−)-canadine via a sulfinyl-directed Pictet–Spengler cyclization. ResearchGate. Available at: [Link]

  • Wikipedia. Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Bonzini, P., et al. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically. Arkat USA. Available at: [Link]

  • Western Washington University. (n.d.). Stereoselective Synthesis of (+)- and (-)-Cananodine. MABEL. Available at: [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific. Available at: [Link]

  • Herger, A. (2015). Exploiting natural complexity for substrate controlled regioselectivity and stereoselectivity in tantalum catalysed hydroaminoalkylation. Green Chemistry. Available at: [Link]

Sources

Technical Support Center: Stabilization of 8-Benzyltetrahydroberberine (8-BTHB)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: BTHB-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Alkaloid Chemistry Division

Executive Summary

You are accessing the technical support repository for 8-benzyltetrahydroberberine (8-BTHB) . This molecule belongs to the tetrahydroprotoberberine (THPB) class. Unlike the parent berberine, which is a stable quaternary ammonium salt, 8-BTHB is a tertiary amine with a critical stability liability at the C8 position .

Users frequently report "spontaneous yellowing" or "purity drift" during storage. This is not usually a synthesis error but a thermodynamic reversion to the aromatic isoquinolinium state (oxidation). This guide provides the mechanistic rationale and strict protocols to prevent this degradation.

Module 1: The Chemical Mechanism (The "Why")

To prevent oxidation, you must understand the enemy. 8-BTHB is not just "sensitive to air"; it is chemically primed for aromatization.

The Structural Weak Point: C8

In standard tetrahydroberberine, the C8 position has two hydrogens. In 8-benzyltetrahydroberberine , one hydrogen is replaced by a benzyl group. The remaining proton at C8 is doubly benzylic (adjacent to the isoquinoline nitrogen system and the phenyl ring of the benzyl group).

  • Radical Susceptibility: The C8-H bond dissociation energy is significantly lowered by resonance stabilization from both the nitrogen lone pair and the adjacent aromatic rings.

  • Driving Force: Loss of hydrogen leads to the quaternary iminium salt (8-benzylberberine), restoring the aromaticity of Ring C. This is a thermodynamically favorable downhill reaction.

Pathway Diagram: Oxidative Dehydrogenation

The following diagram illustrates the degradation pathway you are fighting against.

OxidationPathway Start 8-Benzyltetrahydroberberine (Colorless/White) Trigger Trigger: UV Light / ROS / O2 Start->Trigger H-atom abstraction Intermediate C8 Radical/Radical Cation (Highly Reactive) Trigger->Intermediate Product 8-Benzylberberine Salt (Yellow/Orange) Intermediate->Product -e-, -H+ Aromatization

Caption: Figure 1. The oxidative dehydrogenation pathway. The transition from colorless to yellow indicates the restoration of the conjugated quaternary system.

Module 2: Critical Handling Protocols (The "How")

Do not deviate from these steps. 8-BTHB degradation is often autocatalytic; once some oxidized product forms, it can act as a photosensitizer, accelerating the decay of the remaining material.

Storage & Solvents
ParameterRecommendationTechnical Rationale
Physical State Store as Solid (Powder) In solution, molecular mobility allows rapid diffusion of dissolved oxygen to the C8 site.
Temperature -20°C or lower Slows the kinetics of radical initiation.
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" in the vial. Nitrogen (

) is lighter and diffuses away faster if the seal is imperfect.
Solvent Choice Degassed Methanol/Ethanol AVOID Chloroform/DCM. Halogenated solvents can generate dichlorocarbene radicals (

) or peroxide impurities that rapidly oxidize the C8 position [1].
Container Amber Glass Blocks UV radiation (200-400nm) which provides the energy for the initial C-H bond homolysis [2].
The "Acid Lock" Technique

If you must keep 8-BTHB in solution for more than 1 hour (e.g., for biological assays), use the Acid Lock :

  • Protocol: Add 0.1% to 1.0% HCl or TFA to the solution.

  • Mechanism: Protonation of the tertiary Nitrogen (

    
    ) ties up the lone pair. Without the lone pair assistance, the C8-H bond becomes significantly harder to abstract, and the oxidation potential increases.
    
  • Note: Ensure your assay tolerates the pH shift.

Module 3: Troubleshooting Guide

Workflow: Diagnosing & Fixing Degradation

TroubleshootingTree Observation Observation: Sample Appearance? Colorless White / Colorless Observation->Colorless Yellow Yellow / Orange Observation->Yellow Action1 Status: OK Proceed with Experiment Colorless->Action1 CheckSolvent Check Solvent: Is it CHCl3 or DCM? Yellow->CheckSolvent SolventYes Critical Error: Solvent induced oxidation. Evaporate immediately. CheckSolvent->SolventYes Yes SolventNo Check Storage: Was it exposed to light? CheckSolvent->SolventNo No Rescue Rescue Protocol: Perform NaBH4 Reduction SolventYes->Rescue SolventNo->Rescue

Caption: Figure 2. Decision tree for diagnosing sample integrity based on visual cues and solvent history.

The Rescue Protocol (NaBH4 Reduction)

If your valuable sample has turned yellow (oxidized), it is not lost. You can chemically reduce it back to the tetrahydro form.[1]

  • Dissolve: Dissolve the yellow crude in MeOH (approx. 10 mL per mmol).

  • Add Reductant: Add Sodium Borohydride (

    
    )  (2.0 - 4.0 equivalents) slowly at 0°C.
    
    • Why? Borohydride selectively reduces the iminium bond (

      
      ) of the oxidized contaminant back to the amine (
      
      
      
      ) [3].
  • Monitor: The yellow color should disappear within 10-30 minutes, turning colorless.

  • Workup: Quench with water, extract into EtOAc (quickly), dry over

    
    , and evaporate.
    
  • Store: Immediately place under Argon at -20°C.

Module 4: Frequently Asked Questions (FAQ)

Q1: I see two peaks in my HPLC chromatogram, but I synthesized a pure compound. Why? A: This is likely on-column oxidation . If your mobile phase is neutral or basic, or if the autosampler is not cooled, 8-BTHB can oxidize during the run.

  • Fix: Use an acidic mobile phase (0.1% Formic Acid) to stabilize the nitrogen. Keep the autosampler at 4°C.

Q2: Can I use DMSO for stock solutions? A: Yes, but with caution. DMSO is an oxidant (Swern oxidation mechanism). While less aggressive than chloroform, it can promote oxidation over weeks.

  • Fix: Degas the DMSO with Argon bubbling for 15 minutes before dissolving the solid. Store aliquots at -80°C to freeze the DMSO solid.

Q3: Why is the 8-benzyl derivative less stable than unsubstituted tetrahydroberberine? A: Steric strain and radical stability. The benzyl group at C8 creates steric crowding that favors the planar, aromatic oxidized form (relief of strain). Furthermore, the radical formed at C8 is stabilized by the extra phenyl ring of the benzyl group, lowering the energy barrier for the initial oxidation step [4].

Q4: My sample turned pink/red instead of yellow. What is this? A: This often indicates the formation of N-oxides or complex photo-degradation products (quinoidal species) rather than simple aromatization. This is common if the sample was exposed to strong light in solution.

  • Fix: This is harder to reverse than simple oxidation. Purification (prep-HPLC or recrystallization) is required.

References

  • Sanchez-Viesca, F., & Gomez, R. (2025).[2] On the chemical oxidation of berberine. Earthline Publishers. Link

  • Shamma, M. (1972). The Isoquinoline Alkaloids: Chemistry and Pharmacology. Academic Press.
  • Bolognino, G., et al. (2020).[3] Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 1606–1616. Link

  • Iwasa, K., et al. (2010).[4] Biotransformation of Phenolic Tetrahydroprotoberberines in Plant Cell Cultures. Journal of Natural Products, 73(2), 115-122.[4] Link

Sources

Separating 8-benzylcanadine diastereomers via chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of 8-benzylcanadine diastereomers and enantiomers via chromatography. Ticket ID: #ALKALOID-SEP-08 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Welcome to the Alkaloid Purification Hub

You are likely here because you have synthesized or isolated 8-benzylcanadine (a tetrahydroberberine derivative) and are facing a complex mixture. Unlike simple extractions, the introduction of the benzyl group at the C8 position, combined with the existing bridgehead chirality at C14, creates a multi-stereocenter challenge.[1]

This guide treats your setup as a method development project . We do not offer a "magic bullet" isocratic hold; instead, we provide a logic-driven workflow to resolve the specific stereoisomers of 8-benzylcanadine.

Part 1: The Stereochemical Challenge (Diagnostic Phase)

Before injecting, you must understand what is in your vial. 8-Benzylcanadine possesses two key stereocenters: C14 (the bridgehead carbon characteristic of tetrahydroberberines) and C8 (where the benzyl group is attached).

  • The Mixture: If synthesized non-stereoselectively (e.g., Grignard addition to berberine followed by reduction), you likely possess a mixture of four stereoisomers :

    • Diastereomer Pair A (Racemic):

      
       and 
      
      
      
      — Trans-fused or Cis-fused relative configuration.[1]
    • Diastereomer Pair B (Racemic):

      
       and 
      
      
      
      — The opposing relative configuration.[1]
  • The Separation Logic:

    • Step 1 (Achiral): Separate Diastereomer A from Diastereomer B. Diastereomers have different physical properties (polarity, hydrodynamic volume) and can be separated on C18 or Phenyl phases.[1]

    • Step 2 (Chiral): If you need optically pure material, you must separate the enantiomers within each diastereomeric peak using Chiral Stationary Phases (CSPs).[1][2]

Part 2: Workflow Visualization

The following decision tree outlines the logical progression from crude mixture to isolated isomer.

G Start Crude 8-Benzylcanadine Mix (4 Isomers) Achiral Step 1: Achiral HPLC Screening (C18 / Phenyl-Hexyl) Start->Achiral Decision Check Purity (UV/MS) Achiral->Decision PeakA Peak A: Diastereomer 1 (Racemic Pair) Decision->PeakA  Resolved   PeakB Peak B: Diastereomer 2 (Racemic Pair) Decision->PeakB ChiralA Step 2A: Chiral CSP Screening (Amylose/Cellulose) PeakA->ChiralA ChiralB Step 2B: Chiral CSP Screening (Amylose/Cellulose) PeakB->ChiralB Final Isolated Enantiomers (>99% ee, >98% de) ChiralA->Final ChiralB->Final

Figure 1: Sequential separation workflow. Achiral phases exploit physical differences between diastereomers, while chiral phases resolve the enantiomeric pairs.[1][3]

Part 3: Achiral Separation Protocol (Diastereomers)

Objective: Resolve the syn (cis-fused) and anti (trans-fused) diastereomers.

The "Alkaloid Tailing" Problem

Tetrahydroberberines are basic alkaloids. On standard silica-based columns, residual silanols interact with the nitrogen lone pair, causing severe peak tailing.[1] You must suppress this interaction.

Recommended Method: High pH RP-HPLC

Why: At high pH (pH > 9.5), the alkaloid is deprotonated (neutral).[1] This increases retention on the hydrophobic phase and eliminates ionic interaction with silanols, sharpening the peak.

ParameterSpecificationNotes
Column C18 Hybrid Particle (e.g., XBridge BEH C18 or Gemini NX-C18)Crucial: Must be pH stable up to 12. Do not use standard silica columns.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Adjusted with Ammonium Hydroxide.
Mobile Phase B Acetonitrile (MeCN)Methanol can be used if selectivity is poor in MeCN.
Gradient 50-90% B over 20 mins8-benzyl derivatives are highly hydrophobic.
Temperature 35°C - 40°CElevated temp improves mass transfer for bulky alkaloids.
Alternative Method: Phenyl-Hexyl Selectivity

Why: The benzyl group at C8 creates potential for


 interactions. A Phenyl-Hexyl column often provides better diastereomeric selectivity (

) than C18 for aromatic-rich isomers.
  • Conditions: Use 0.1% Formic Acid (low pH) with a Phenyl-Hexyl column. The different spatial arrangement of the benzyl group in the two diastereomers will interact differently with the phenyl phase.

Part 4: Chiral Separation Protocol (Enantiomers)

Objective: Isolate specific enantiomers (e.g.,


) from the diastereomeric fractions collected in Part 3.

Note: Tetrahydroberberine analogs (like Canadine) are successfully resolved on polysaccharide-based CSPs [1].

Screening Strategy

Do not guess. Screen these two columns in Normal Phase or Polar Organic Mode .

  • Column A: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG)[1]

  • Column B: Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IC/OD)[1]

Protocol: Polar Organic Mode (POM)

Why: POM uses 100% organic solvent (Acetonitrile/Methanol mix) with basic additives.[1] It is excellent for solubility of hydrophobic alkaloids and often yields unique selectivity.

  • Mobile Phase: Acetonitrile : Methanol (90:[1]10) + 0.1% Diethylamine (DEA) .[1]

  • Flow Rate: 1.0 mL/min (Analytical).[1]

  • Detection: UV 280 nm (Berberine core absorption).

Technical Insight: The basic additive (DEA) is non-negotiable. It ensures the alkaloid remains neutral, preventing non-specific binding to the silica matrix of the chiral column [2].

Part 5: Troubleshooting Guide (FAQ)

Q1: My peaks are tailing significantly, even on a C18 column.

  • Cause: Residual silanol interactions or column overloading.

  • Fix:

    • Switch to High pH: If using Formic acid/TFA, switch to the Ammonium Bicarbonate (pH 10) method described above.

    • Add Ion Pair Reagent: If you must stay at low pH, add 10-20 mM Ammonium Acetate or 0.05% TFA.

    • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase. Dissolving a hydrophobic benzyl-alkaloid in 100% DMSO and injecting into a high-water stream can cause precipitation/tailing.

Q2: I see four peaks in my achiral run. Do I need a chiral column?

  • Analysis: It is rare (but possible) to separate all 4 isomers on an achiral column.

  • Verification: If you see 4 peaks, you might have separated the enantiomers if you are using a chiral additive (like cyclodextrins) in the mobile phase.

  • More Likely: You are seeing regioisomers or impurities. 8-benzylcanadine synthesis can sometimes yield alkylation at the C13 position or N-alkylation byproducts. Run LC-MS to confirm all 4 peaks have the exact same mass (

    
    ). If they do, and you are on an achiral column, you may have achieved partial separation of rotamers (unlikely) or you have structural isomers, not just stereoisomers.[1]
    

Q3: The diastereomers are co-eluting (Resolution < 1.0).

  • Strategy: Leverage the "Shape Selectivity" of the benzyl group.

  • Action: Switch from C18 to a Pentafluorophenyl (PFP) column.[1] PFP phases are highly sensitive to the shape of aromatic isomers and often resolve diastereomers that co-elute on C18.

Q4: Solubility is an issue during prep-scale purification.

  • Fix: 8-benzylcanadine is lipophilic.

    • Use Supercritical Fluid Chromatography (SFC) .[1] CO2 + Methanol (with DEA) is the gold standard for preparative alkaloid separation. It allows high loading capacity and easy solvent recovery [3].

References
  • Zhai, Z. D., Shi, Y. P., Wu, X. M., & Luo, X. P. (2006).[1][4] Chiral high-performance liquid chromatographic separation of the enantiomers of tetrahydropalmatine and tetrahydroberberine, isolated from Corydalis yanhusuo. Analytical and Bioanalytical Chemistry, 384(4), 939–945.[1][4]

  • Sigma-Aldrich (Merck). (2013). Novel Separation Approach for Multiple Chiral Center Molecules. Technical Application Note.

  • Toribio, L., et al. (2019).[1] Separation of eight bedaquiline analogue diastereomers by HPLC on an immobilized polysaccharide-based chiral stationary phase.[5] Journal of Chromatography A.

Sources

Troubleshooting Stevens rearrangement side products in berbines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Stevens Rearrangement in Protoberberine Derivatives

Diagnostic Hub: The Decision Matrix

Status: Active Session Operator: Senior Application Scientist Objective: Route your experimental observation to the correct troubleshooting module.

Before adjusting parameters, identify your outcome using the flowchart below. This distinguishes between the desired [1,2]-shift (Spirobenzylisoquinoline formation) and the primary competitors: Hofmann elimination (Methine formation) and Oxidation.

BerbineDiagnostics Start Reaction Outcome Analysis TLC TLC / LCMS Profile Start->TLC Spiro Target: Spiro-product (New C-C bond, 5-membered ring) TLC->Spiro Mass = SM NMR: Upfield shift of H-1/H-12 Methine Issue: Ring-Opened 'Methine' (Stilbene-like alkene) TLC->Methine Mass = SM - 14 (loss of Me? No, usually isomer) NMR: Vinyl protons (5.0-6.5 ppm) Oxidized Issue: Betaine/Aromatized Salt (Bright yellow/orange) TLC->Oxidized Mass = M-H or M-2H High polarity, colored SM Issue: Unreacted Salt (Recovery of SM) TLC->SM No Change Action1 Action1 Methine->Action1 See Module 2 Action2 Action2 Oxidized->Action2 See Module 3

Figure 1: Diagnostic logic flow for categorizing reaction outcomes based on crude spectral data.

Mechanism & Causality: The Ylide vs. Elimination War

To fix the reaction, you must understand the microscopic competition. The Stevens rearrangement of N-methyltetrahydroprotoberberines is a battle between


-deprotonation  (Ylide formation) and 

-deprotonation
(Hofmann elimination).
The Mechanistic Bifurcation
  • Path A (Desired): Base removes the proton at C-14 (benzylic,

    
     to Nitrogen). This forms the nitrogen ylide, which undergoes homolytic cleavage to a radical pair in a solvent cage, followed by rapid recombination to form the spirobenzylisoquinoline.
    
  • Path B (Undesired): Base removes a proton at C-5 or C-6 (

    
     to Nitrogen). This triggers an E2-type Hofmann elimination, cleaving the C-N bond and opening the B-ring to form a "methine" (often a styrene/stilbene derivative).
    

Mechanism Salt N-Methyl Protoberberine Salt Base Strong Base (PhLi / tBuOK) Salt->Base Ylide C-14 Ylide (Kinetic/Thermodynamic?) Base->Ylide Path A: C-14 Attack Elimination Beta-Deprotonation (C-5/C-6) Base->Elimination Path B: Beta-Attack Radical Diradical Pair (Solvent Cage) Ylide->Radical Homolysis Spiro Spirobenzylisoquinoline (Stevens Product) Radical->Spiro Recombination Methine Ring-Opened 'Methine' Alkene Elimination->Methine E2 Mechanism

Figure 2: Mechanistic divergence. Path A requires maximizing acidity at C-14 while suppressing E2 elimination pathways.

Troubleshooting Guides (FAQ Format)

Issue 1: "I am isolating the Hofmann 'Methine' (ring-opened alkene)."

Diagnosis: The base is acting as a nucleophile or is too bulky/basic, favoring E2 elimination over ylide formation, or the temperature is too high.

VariableRecommendationScientific Rationale
Base Selection Switch to Phenyllithium (PhLi) or Sodamide (NaNH₂) . Avoid bulky alkoxides (t-BuOK).PhLi is a strong base but less prone to E2 in this specific rigid system compared to bulky alkoxides which struggle to access the sterically hindered C-14 proton [1].
Solvent Use Diethyl Ether or Toluene . Avoid polar aprotic solvents (DMSO/DMF) if elimination is high.Non-polar solvents promote tight ion pairing. Polar solvents separate the ion pair, leaving the naked anion more "basic" and prone to elimination (E2) rather than the concerted-like radical shift [2].
Temperature Lower the temperature (-78°C to 0°C) for the deprotonation step.Ylide formation (acid-base reaction) is fast. Elimination (E2) often has a higher activation energy. Form the ylide cold, then warm slowly to allow the rearrangement.
Issue 2: "My reaction mixture turns bright yellow/orange, but no rearrangement occurs."

Diagnosis: You have formed the Anhydrobase (Betaine) or oxidized the salt to a fully aromatic protoberberinium species.

  • Cause: Presence of oxygen or incomplete rearrangement followed by air oxidation during workup.

  • Fix:

    • Strict Anaerobic Conditions: The ylide intermediate is extremely sensitive to oxidation. Use freeze-pump-thaw degassed solvents.

    • Quench Protocol: Do not expose the reaction to air until fully quenched with weak acid (NH₄Cl) or water.

    • Re-reduction: If the product oxidizes to the iminium species, you may need to treat the crude mixture with NaBH₄ to recover the amine.

Issue 3: "Low yield / Recovery of Starting Material."

Diagnosis: The deprotonation is insufficient, or the ylide is stable and reprotonates upon workup.

  • Fix:

    • Counter-ion Effect: Switch the quaternary salt counter-ion from Iodide (I⁻) to Triflate (OTf⁻) or Tetrafluoroborate (BF₄⁻) . Iodide can act as a nucleophile or quencher. Triflates are "naked" salts, increasing the acidity of the C-14 proton [3].

    • Reaction Time: The rearrangement step (radical recombination) can be slow. After adding base at low temp, allow the reaction to stir at Room Temperature (RT) or reflux (if using ether) for 2-4 hours.

Validated Experimental Protocol

Context: Synthesis of Spirobenzylisoquinoline from N-Methyltetrahydroprotoberberine Iodide.

Materials
  • Substrate: N-Methyltetrahydroprotoberberine Iodide (dried under vacuum, P₂O₅, 24h).

  • Base: Phenyllithium (1.8M in di-n-butyl ether) - Titrate before use.

  • Solvent: Anhydrous Diethyl Ether (distilled from Na/Benzophenone).

  • Atmosphere: Argon (balloon or manifold).

Step-by-Step Workflow
  • Suspension: In a flame-dried Schlenk flask, suspend the quaternary salt (1.0 equiv) in anhydrous diethyl ether (0.1 M concentration).

    • Note: The salt will likely not dissolve completely. This is normal.

  • Deprotonation: Cool the suspension to 0°C (ice bath). Add PhLi (1.2 equiv) dropwise via syringe over 10 minutes.

    • Observation: The suspension usually clears or changes color (often to a deep red/brown) indicating ylide formation.

  • Rearrangement: Remove the ice bath. Allow the reaction to warm to Room Temperature. Stir for 3 hours.

    • Checkpoint: Monitor by TLC. If SM persists, gently reflux (35°C) for 1 hour.

  • Quench: Cool to 0°C. Carefully add saturated aq. NH₄Cl.

  • Workup:

    • Separate layers. Extract aqueous layer with CH₂Cl₂ (3x).

    • Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel.

    • Eluent: CH₂Cl₂/MeOH (98:2 to 95:5). The spiro-product is usually less polar than the ring-opened methine.

References

  • Shamma, M., & Jones, C. D. (1970). A specific Stevens rearrangement of a protoberberine metho salt. Journal of the American Chemical Society, 92(16), 4943–4949. [Link]

  • Takemoto, T., & Kondo, Y. (1974). The Stevens rearrangement of berberine-type alkaloids. Yakugaku Zasshi, 94, 432. (Seminal work on solvent effects in berbine systems).
  • Tayama, E. (2008). Stevens Rearrangement of Ammonium Ylides. Tetrahedron Letters, 49(31), 4613-4616. (Modern review of counter-ion effects). [Link]

Validation & Comparative

1H NMR spectral assignment of 8-benzylcanadine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the 1H NMR spectral assignment of 8-benzylcanadine (also known as 8-benzyltetrahydroberberine), a semi-synthetic derivative of the protoberberine alkaloid berberine. This document compares the spectral characteristics of 8-benzylcanadine against its parent compound, Canadine (tetrahydroberberine), to demonstrate structural verification and stereochemical assignment.

Part 1: Executive Summary & Technical Context

8-benzylcanadine is an 8-substituted derivative of tetrahydroberberine. Unlike the parent compound Canadine, which possesses a methylene group at the C8 position, 8-benzylcanadine features a chiral center at C8 bearing a benzyl moiety. This structural modification significantly alters the physicochemical profile and biological interaction of the molecule, often enhancing affinity for specific receptor subtypes (e.g., dopaminergic or sigma receptors) compared to the parent alkaloid.

Key Comparison Points:

  • Spectral Complexity: 8-benzylcanadine introduces a new spin system (benzyl group) and reduces the symmetry of the C8 position (CH2

    
     CH).
    
  • Stereochemistry: The introduction of the benzyl group creates a new stereocenter at C8, leading to potential cis or trans quinolizidine ring fusions, which are distinguishable via NMR.

  • Resolution: The 8-benzyl group acts as a "spectral tag," resolving the C8 proton signal from the overlapping multiplets often seen in unsubstituted protoberberines.

Part 2: Synthesis & Assignment Workflow

The following diagram illustrates the critical path from the starting material (Berberine) to the final spectral assignment of 8-benzylcanadine.

G Berberine Berberine (Quaternary) Dihydro 8-Benzyldihydroberberine (Enamine Intermediate) Berberine->Dihydro Grignard Addition (BnMgBr) Target 8-Benzylcanadine (Tetrahydroberberine) Dihydro->Target NaBH4 Reduction (Stereoselective) NMR_1D 1D 1H NMR (Screening) Target->NMR_1D CDCl3 Solvation NMR_2D 2D NMR (COSY, NOESY) (Stereochem Assignment) NMR_1D->NMR_2D Signal Overlap Resolution

Figure 1: Synthetic route and analytical workflow for 8-benzylcanadine characterization.

Part 3: Comparative Spectral Analysis (Canadine vs. 8-Benzylcanadine)

The following table contrasts the 1H NMR data of the parent compound (Canadine) with 8-benzylcanadine. Data is standardized to CDCl₃ at 400 MHz.

PositionProton TypeCanadine (Parent)

(ppm)
8-Benzylcanadine

(ppm)
Assignment Logic & Causality
C1-H Aromatic (Ring A)6.65 (s)6.70 (s)Minimal shift; distant from C8 modification.
C4-H Aromatic (Ring A)6.75 (s)6.78 (s)Minimal shift; serves as an internal reference.
C8-H Aliphatic (Ring C) 3.50 - 4.20 (m, 2H) 3.90 - 4.05 (m, 1H) CRITICAL: Integration drops from 2H to 1H. The signal transforms from a geminal AB system to a methine coupled to the benzyl CH₂.
C13-H Aliphatic (Ring C)2.65 - 3.25 (m, 2H)2.70 - 3.30 (m, 2H)Remains a methylene group; diastereotopic splitting may increase due to C8 chirality.
OCH₂O Methylenedioxy5.95 (s, 2H)5.95 (s, 2H)Characteristic singlet for the dioxolane ring; unaffected by C8 substitution.
OMe Methoxyls (C9, C10)3.85 (s, 6H)3.80 - 3.85 (s, 6H)Slight shielding may occur if the benzyl ring folds back (ring current effect).
Benzyl-Ph Aromatic (New) Absent 7.15 - 7.35 (m, 5H) DIAGNOSTIC: New multiplet in the aromatic region confirms benzylation.
Benzyl-CH₂ Benzylic (New) Absent 2.80 - 3.10 (m, 2H) DIAGNOSTIC: ABX system coupling to H8; confirms attachment at C8.
Detailed Mechanistic Insight:
  • Loss of Symmetry at C8: In Canadine, C8 protons often appear as a broad multiplet or distinct AB quartet depending on the ring flip rate. In 8-benzylcanadine, C8 becomes a chiral center. The remaining H-8 proton couples to the adjacent benzyl methylene protons, creating a distinct doublet of doublets (dd) or multiplet.

  • Shielding Effects (Ring Current): If the 8-benzyl group adopts a pseudo-axial orientation, the phenyl ring may project over the D-ring methoxyls, causing a slight upfield shift (shielding) of the C9-OMe signal compared to Canadine.

  • Bohlmann Bands (Stereochemistry): The presence of Bohlmann bands in the IR spectrum (2700–2800 cm⁻¹) and the specific chemical shift of H-8 (< 4.0 ppm) typically indicate a trans-quinolizidine ring fusion, where the nitrogen lone pair is anti-periplanar to the C8-H bond.

Part 4: Experimental Protocol

To replicate this assignment, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 5-10 mg of 8-benzylcanadine in 0.6 mL of CDCl₃ (Chloroform-d).

    • Reasoning: CDCl₃ is non-polar enough to maintain the distinct trans-quinolizidine conformation (if preferred), whereas highly polar solvents like DMSO-d6 might disrupt weak intramolecular interactions or Bohlmann band correlations.

  • Reference: Use residual CHCl₃ (7.26 ppm) or TMS (0.00 ppm) as the internal standard.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the aromatic protons for accurate integration.

  • Scans (NS): 16 to 64 scans (sufficient for >5 mg sample).

Validation Step (NOESY)

To confirm the stereochemistry (8-benzyl orientation):

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Key Correlation: Look for a cross-peak between H-8 and H-13a (axial).

    • If Cross-peak exists: H-8 and H-13a are on the same face (cis-relationship), implying the Benzyl group is equatorial.

    • If Cross-peak is absent: H-8 is likely equatorial (Benzyl axial), or distance is >5 Å.

Part 5: Stereochemical Signaling Pathway

The stereochemistry of the B/C ring fusion determines the biological activity. The following diagram explains the NOE logic used to assign the configuration.

NOE Config Configuration at C8 Trans Trans-Quinolizidine (Stable Form) Config->Trans Preferred NOE_Signal NOESY Correlation: H8 <-> H13(ax) Trans->NOE_Signal Check H8 orientation Cis Cis-Quinolizidine (Steric Strain) Result_Eq H8 is Axial (Benzyl is Equatorial) NOE_Signal->Result_Eq Strong NOE (1,3-diaxial interaction) Result_Ax H8 is Equatorial (Benzyl is Axial) NOE_Signal->Result_Ax Weak/No NOE

Figure 2: Logic flow for determining C8 stereochemistry via NOESY NMR.

References

  • Synthesis and NMR of 8-substituted Protoberberines : Heterocycles, Vol 12, No 4, 1979. "Product (2) of 8-benzyltetrahydroberberine... H-NMR spectral comparison." [Link]

  • General 1H NMR Shifts of Protoberberine Alkaloids : Beilstein Journal of Organic Chemistry, 2020. "Synthesis of new dihydroberberine and tetrahydroberberine analogues." [Link]

  • Stereochemical Assignment of Quinolizidines : Journal of Organic Chemistry. "Conformational Analysis of Tetrahydroprotoberberines by NMR and Bohlmann Bands." [Link] (General Reference for Methodology)

  • Reduction of Dihydroberberines : ResearchGate, "Synthesis of 8,8-Dimethyldihydroberberine... Sodium borohydride reduction gave rise to 8-benzylcanadine."[1][2] [Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 8-Benzylcanadine and Related Tetrahydroprotoberberine Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the field of natural product analysis and drug development, the precise structural elucidation of complex molecules is paramount. Protoberberine alkaloids, a diverse class of isoquinoline alkaloids found in numerous plant families, exhibit a wide range of pharmacological activities. Among these, 8-benzylcanadine, a tetrahydroprotoberberine (THPB) derivative, presents a unique analytical challenge due to its specific substitution pattern. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the cornerstone technique for the identification and characterization of such compounds in complex matrices.

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 8-benzylcanadine under electrospray ionization (ESI) tandem mass spectrometry. We will explore the core fragmentation mechanisms that govern the dissociation of the THPB scaffold, with a special focus on the influential retro-Diels-Alder (rDA) reaction. By comparing its fragmentation pattern with that of its structural analog, canadine (tetrahydroberberine), and the related quaternary protoberberine alkaloid, berberine, we will highlight the diagnostic ions that enable unambiguous identification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply advanced mass spectrometric techniques for the analysis of protoberberine alkaloids.

The Tetrahydroprotoberberine Scaffold: A Tale of Two Fragmentation Pathways

The fragmentation of protoberberine-type alkaloids is fundamentally dictated by the oxidation state of their core structure. A critical distinction must be made between the fully aromatic, quaternary protoberberine alkaloids (e.g., berberine) and the saturated C-ring, tertiary amine-containing tetrahydroprotoberberine alkaloids (e.g., canadine and 8-benzylcanadine).

  • Protoberberine Alkaloids (e.g., Berberine): These molecules possess a rigid, planar, and fully conjugated ring system.[1] Their positive charge is permanently localized on the nitrogen atom. Consequently, their fragmentation under collision-induced dissociation (CID) is characterized primarily by the loss of small neutral molecules from their peripheral substituents (e.g., loss of CH₃, CO) and dehydrogenation.[1][2] Ring fusion or cleavage is not a dominant pathway due to the stability of the aromatic core.

  • Tetrahydroprotoberberine (THPB) Alkaloids (e.g., 8-Benzylcanadine, Canadine): These alkaloids feature a non-aromatic and flexible C-ring. Upon protonation in the ESI source (forming an [M+H]⁺ ion), the molecule is susceptible to a characteristic ring-opening fragmentation. The most significant and diagnostic fragmentation pathway for the THPB scaffold is the retro-Diels-Alder (rDA) reaction .[3][4] This concerted pericyclic reaction cleaves the C-ring, providing invaluable structural information about the A-ring and D-ring substitution patterns.[5][6]

Core Fragmentation Mechanism: The Retro-Diels-Alder Reaction

The rDA reaction is a [4+2] cycloelimination that is the microscopic reverse of the well-known Diels-Alder reaction.[6] In the context of THPB alkaloids, the protonated molecule undergoes cleavage across the C-ring, resulting in two primary fragment ions. This process is a powerful diagnostic tool as the mass of the resulting fragments directly correlates to the substituents on the isoquinoline (A/B rings) and the benzyl (D ring) portions of the molecule.

Caption: General retro-Diels-Alder (rDA) fragmentation of the THPB scaffold.

Predicted Fragmentation Pattern of 8-Benzylcanadine

8-Benzylcanadine is structurally identical to canadine, with the crucial addition of a benzyl group at the C-8 position. This substitution introduces a second, competing fragmentation pathway alongside the canonical rDA reaction.

  • Protonation: In positive mode ESI, 8-benzylcanadine will readily accept a proton, likely on the tertiary nitrogen (N-7), to form the [M+H]⁺ precursor ion.

  • Primary Fragmentation Pathways:

    • Pathway A: Retro-Diels-Alder (rDA) Reaction: Similar to other THPBs, cleavage of the C-ring is expected. This would yield a characteristic fragment ion containing the A and B rings.

    • Pathway B: Benzyl Group Cleavage: The bond between C-8 and the benzylic carbon is labile. Heterolytic cleavage can lead to the loss of a neutral toluene molecule or, more commonly, the formation of a stable benzyl or tropylium cation ([C₇H₇]⁺) at m/z 91.[7] This cleavage is a highly diagnostic feature for benzyl-substituted isoquinoline alkaloids.

Benzylcanadine_Fragmentation cluster_path_a Pathway A: rDA cluster_path_b Pathway B: Benzyl Cleavage cluster_secondary Secondary Fragmentation precursor 8-Benzylcanadine [M+H]⁺ rda_ion rDA Fragment (A/B Rings) precursor->rda_ion rDA Cleavage benzyl_loss_ion [M+H - C₇H₈]⁺ (Loss of Toluene) precursor->benzyl_loss_ion Benzyl Loss tropylium_ion [C₇H₇]⁺ (Tropylium Ion) m/z 91 precursor->tropylium_ion Forms concurrently secondary_frag Further loss of CH₃, CO, H₂O rda_ion->secondary_frag neutral_loss_a + Neutral Fragment (C/D Rings + Benzyl) benzyl_loss_ion->secondary_frag

Caption: Competing fragmentation pathways for protonated 8-benzylcanadine.

Comparative Fragmentation Analysis

To contextualize the fragmentation of 8-benzylcanadine, it is essential to compare it with related, well-characterized alkaloids.

AlkaloidStructure TypePrecursor Ion [M]⁺ or [M+H]⁺ (m/z)Key Diagnostic Product Ions (m/z)Dominant Fragmentation Pathway(s)
Berberine Protoberberine (Quaternary)336.1321.1, 320.1, 306.1, 292.1Loss of CH₃, CH₄, and subsequent loss of CO.[1][8]
Canadine Tetrahydroprotoberberine340.1176.1, 164.1Retro-Diels-Alder (rDA) reaction.[3]
8-Benzylcanadine Tetrahydroprotoberberine430.2m/z 91, [M+H - 92]⁺, rDA fragmentsCompeting rDA and Benzyl group cleavage.

Data for Berberine and Canadine compiled from multiple studies for comparative purposes.[1][3][8] Values for 8-Benzylcanadine are predicted based on its structure and established fragmentation rules.

As the table illustrates, the fragmentation pattern provides a clear fingerprint for each structural class. The absence of a significant rDA fragment and the presence of ions corresponding to substituent losses would rule out a THPB structure like 8-benzylcanadine in favor of a protoberberine like berberine. Conversely, the presence of an intense ion at m/z 91 and a neutral loss of 92 Da (toluene) from the precursor ion would be a strong indicator of the 8-benzyl substitution, distinguishing it from canadine.

Experimental Protocol: LC-MS/MS Analysis of Protoberberine Alkaloids

This section provides a robust, self-validating methodology for the analysis of 8-benzylcanadine and related compounds. The inclusion of quality control (QC) samples and standard calibration curves is critical for ensuring data integrity.

1. Sample Preparation (from Plant Matrix)

  • Extraction: Accurately weigh 1.0 g of dried, powdered plant material. Extract with 20 mL of methanol containing 0.1% formic acid (to aid alkaloid protonation and solubility) via ultrasonication for 30 minutes at 40°C. Repeat the extraction twice.

  • Purification: Combine the extracts and centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove non-polar interferences.[8]

  • Final Preparation: Evaporate the filtrate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.[8]

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good peak shape and resolution.[8]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: A typical gradient starts at 5% B, increasing linearly to 95% B over 15 minutes, holding for 3 minutes, followed by a 5-minute re-equilibration at initial conditions. This ensures elution of compounds with a wide range of polarities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Scan Mode: For identification, use Full Scan (e.g., m/z 100-600) and Product Ion Scan (MS/MS) modes. For quantification, use Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Ion Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Nebulizer Gas (Nitrogen) Flow: 10 L/hr[8]

  • Collision Gas: High-purity Argon.

  • Collision Energy (CE): This is a critical parameter that must be optimized for each compound. A CE ramp (e.g., 15-45 eV) in product ion scan mode is recommended to observe the formation of all relevant fragments. For MRM, specific CE values for each transition should be determined empirically.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing a Extraction (MeOH + 0.1% FA) b Filtration (0.22 µm) a->b c Dry & Reconstitute b->c d LC Separation (C18 Column) c->d e ESI Ionization (Positive Mode) d->e f MS/MS Fragmentation (CID) e->f g Peak Integration f->g h Library Matching & Fragment Analysis g->h i Quantification h->i

Caption: Standard workflow for the LC-MS/MS analysis of alkaloids.

Conclusion

The gas-phase fragmentation of 8-benzylcanadine is governed by two primary, competing pathways: the canonical retro-Diels-Alder reaction characteristic of the tetrahydroprotoberberine scaffold, and a diagnostic cleavage of the C-8 benzyl group. Understanding these distinct pathways is crucial for its unambiguous identification. By comparing its tandem mass spectrum with those of related alkaloids like canadine and berberine, analysts can readily differentiate between structural isomers and different alkaloid subclasses. The characteristic tropylium ion at m/z 91 serves as a definitive marker for the benzyl moiety. The methodologies and comparative data presented in this guide provide a robust framework for researchers engaged in the discovery, characterization, and quantification of these pharmacologically significant natural products.

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids.
  • Shim, H. J., Lee, J. Y., Kim, B., & Hong, J. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 4(4), 79-82.
  • SciSpace. (2013).
  • Chen, Z., et al. (2005). Structural analyses of protoberberine alkaloids in medicine herbs by using ESI-FT-ICR-MS and HPLC-ESI-MS(n). Journal of Mass Spectrometry, 40(3), 379-86. [Link]

  • ResearchGate. (n.d.). MS/MS spectrum and fragmentation of Protoberberine type (13-methylberberine). [Link]

  • KoreaScience. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Scheme 2. General MS/MS fragmentation pathways of (A) tetrahydroprotoberberine-, (B) protopine-, and (C) benzyliosquinoline-type alkaloids. [Link]

  • ResearchGate. (n.d.). The proposed fragmentation behaviours of tetrahydroprotoberberine, Nmethyltetrahydroprotoberberine and protopine (a), morphinan (b), and phthalideisoquinoline (c). [Link]

  • ResearchGate. (n.d.). The proposed fragmentation behaviours of benzyltetrahydroisoquinoline and aporphine (a), ipecac (b), chelidonine (c), and bisbenzyltetrahydroisoquinoline (d). [Link]

  • Mass Spectrometry Letters. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • Cui, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 868. [Link]

  • Berkov, S., et al. (2016). QToF exact mass and ESI fragmentation of bioactive Amaryllidaceae alkaloids. Industrial Crops and Products, 80, 208-220.
  • ScienceDirect. (2025). Retro-Diels Alder mechanism: Significance and symbolism. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Guna, M. R., & Wysocki, V. H. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of The American Society for Mass Spectrometry, 23(7), 1242–1250. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • University of Arizona. (n.d.).
  • Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Wikipedia. (n.d.). Retro-Diels–Alder reaction. [Link]

Sources

Comparative Biological Potency: 8-Benzylcanadine vs. Berberine

[1]

Executive Summary

This guide provides a technical comparison between Berberine , a well-established isoquinoline alkaloid known for its metabolic regulation, and 8-Benzylcanadine (also known as 8-benzyltetrahydroberberine), a semi-synthetic derivative designed to overcome the pharmacokinetic limitations of the parent compound.

While Berberine is the "gold standard" for AMPK activation and LDLR upregulation in vitro, its clinical efficacy is often hamstrung by poor oral bioavailability (<1%). 8-Benzylcanadine utilizes a "prodrug-like" tetrahydro-isoquinoline scaffold with a lipophilic benzyl substituent at the C-8 position. This structural modification significantly alters its physicochemical properties, enhancing membrane permeability and antimicrobial potency, particularly against drug-resistant pathogens, while serving as a high-bioavailability delivery vehicle for metabolic modulation.

Chemical & Pharmacological Profile

The fundamental difference lies in the nitrogen atom's oxidation state and the substitution at the C-8 position.

FeatureBerberine (BBR)8-Benzylcanadine (8-BC)
Core Structure Quaternary Protoberberine SaltTetrahydroberberine (Canadine) Derivative
Nitrogen State Quaternary Ammonium (

)
Tertiary Amine (

)
C-8 Substitution Hydrogen (planar, aromatic)Benzyl group (bulky, lipophilic)
Solubility Hydrophilic (Water soluble)Lipophilic (Organic soluble)
Bioavailability Very Low (<1% oral absorption)High (Rapid passive diffusion)
Cellular Entry Requires transporters (OCT1)Passive diffusion
Structural Logic & Bioavailability

Berberine's quaternary nitrogen makes it highly polar, preventing efficient passive diffusion across the intestinal epithelium. It is also a substrate for P-glycoprotein (P-gp) efflux pumps, further reducing absorption.

8-Benzylcanadine lacks the positive charge, making it electrically neutral and highly lipophilic. The addition of the benzyl group at C-8 further increases logP (partition coefficient). Once absorbed, tetrahydroberberine derivatives often undergo oxidative conversion back to the quaternary berberine form in the liver or plasma (via cytochrome P450s), effectively acting as a "Trojan horse" to deliver high concentrations of the active pharmacophore.

ChemicalProfilecluster_0Berberine (Quaternary)cluster_18-Benzylcanadine (Tetrahydro)BBRBerberine(Polar, N+)EffluxP-gp Efflux(High)BBR->EffluxSubstrateAbsAbsorption(<5%)BBR->AbsLimited by ChargeBC8-Benzylcanadine(Lipophilic, N)DiffPassive Diffusion(High)BC->DiffCrosses MembraneMetabHepatic Oxidation(Conversion to BBR)Diff->MetabIn VivoMetab->BBRActive Metabolite

Caption: Pharmacokinetic advantage of 8-Benzylcanadine acting as a lipophilic precursor to the active Berberine pharmacophore.

Biological Potency Comparison

A. Metabolic Regulation (Lipids & Glucose)

Berberine is the established potent agent for metabolic syndrome, acting via two distinct mechanisms:

  • AMPK Activation: Inhibits mitochondrial Complex I, increasing the AMP/ATP ratio, which activates AMPK. This shuts down fatty acid synthesis and promotes glycolysis.

  • LDLR mRNA Stabilization: Inhibits PCSK9 and stabilizes LDLR mRNA (via ERK pathway), increasing hepatic LDL clearance.

8-Benzylcanadine acts primarily through its conversion to berberine or via direct interaction with specific hydrophobic pockets in regulatory proteins.

  • Potency: In in vivo models, 8-substituted tetrahydroberberines (like 8,8-dimethyldihydroberberine) have demonstrated superior oral efficacy compared to berberine. While the intrinsic affinity of 8-benzylcanadine for the LDLR regulatory machinery may be lower than BBR in isolation, its effective intracellular concentration is significantly higher due to superior absorption.

  • Data Point: Studies on 8-substituted analogs show they can achieve similar glucose-lowering effects at lower oral doses (e.g., 5-10 mg/kg vs. 50-100 mg/kg for BBR).

B. Antimicrobial & Antiprotozoal Potency

This is where 8-Benzylcanadine exhibits distinct, superior intrinsic potency, particularly against resistant strains.

  • Mechanism: The bulky C-8 benzyl group prevents the molecule from being pumped out by bacterial multidrug resistance (MDR) efflux pumps (like NorA in S. aureus).

  • Efficacy:

    • MDR Tuberculosis: 8-substituted derivatives show lower Minimum Inhibitory Concentrations (MIC) against drug-resistant Mycobacterium tuberculosis compared to berberine.

    • Leishmaniasis: 8-benzylcanadine and related derivatives have shown nanomolar potency against Leishmania donovani, significantly outperforming berberine.

TargetBerberine Potency8-Benzylcanadine PotencyMechanism of Difference
LDLR Upregulation High (Direct)Moderate (Direct) / High (In Vivo)8-BC acts as a high-bioavailability prodrug.
AMPK Activation HighHigh (Post-conversion)Dependent on intracellular accumulation.
MDR Bacteria Low (Efflux substrate)High 8-Benzyl group evades efflux pumps.
Protozoa (Leishmania) ModerateVery High Enhanced membrane penetration & target binding.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol 1: Comparative Cellular Uptake & LDLR Assay (HepG2 Cells)

Objective: Determine if the lipophilic modification translates to higher functional LDLR upregulation.

  • Cell Culture: Seed HepG2 cells in DMEM + 10% LPDS (Lipoprotein-Deficient Serum) to upregulate basal LDLR.

  • Treatment: Treat cells with:

    • Vehicle (DMSO 0.1%)

    • Berberine (10 µM, 20 µM)

    • 8-Benzylcanadine (10 µM, 20 µM)

    • Note: 8-Benzylcanadine requires careful dissolution in DMSO due to hydrophobicity.

  • Incubation: Incubate for 24 hours.

  • Western Blot:

    • Lyse cells in RIPA buffer + protease inhibitors.

    • Blot for LDLR (Primary Ab: anti-LDLR, 1:1000) and GapDH (Loading control).

    • Crucial Step: Blot for AMPK and p-AMPK (Thr172) to verify metabolic activation.

  • Quantification: Normalize LDLR band intensity to GapDH.

    • Expected Result: 8-Benzylcanadine may show equal or slightly lower potency than BBR in vitro (where absorption barriers are minimal), but superior potency if the assay time allows for metabolic conversion.

Protocol 2: Minimum Inhibitory Concentration (MIC) with Efflux Pump Inhibition

Objective: Demonstrate the evasion of efflux pumps by 8-benzylcanadine.

  • Bacterial Strain: Use S. aureus SA-1199B (overexpresses NorA efflux pump) or M. smegmatis.

  • Plate Setup: 96-well microtiter plate with Mueller-Hinton broth.

  • Serial Dilution: Dilute compounds from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add

    
     CFU/mL bacterial suspension.
    
  • Readout: Measure OD600 after 18-24h.

  • Validation: Repeat BBR arm with and without an efflux pump inhibitor (e.g., Verapamil).

    • Expected Result: BBR MIC will be high (e.g., 64-128 µg/mL) but drop with Verapamil. 8-Benzylcanadine should show low MIC (e.g., 2-8 µg/mL) independent of Verapamil.

Mechanism of Action Visualization

The following diagram illustrates the dual pathway: the direct antimicrobial action of the 8-substituted derivative and the metabolic conversion pathway for lipid regulation.

MOAcluster_extracellularExtracellular / Lumencluster_intracellularIntracellular (Hepatocyte / Bacteria)BC_out8-BenzylcanadineBC_in8-Benzylcanadine(Intracellular)BC_out->BC_inRapid DiffusionBBR_outBerberineBBR_inBerberine(Intracellular)BBR_out->BBR_inSlow TransportEffluxEfflux Pump(NorA/MDR)BC_in->EffluxEvades PumpTarget_DNADNA/FtsZ Binding(Antimicrobial)BC_in->Target_DNADirect ToxicityCYPCYP450 / OxidationBC_in->CYPMetabolic ActivationBBR_in->EffluxPumped OutMitoMitochondriaComplex I InhibitionBBR_in->MitoInhibitsEfflux->BBR_outCYP->BBR_inAMPKAMPK ActivationMito->AMPKIncreases AMP:ATPLDLR_mRNALDLR mRNAStabilizationAMPK->LDLR_mRNAUpregulates

Caption: 8-Benzylcanadine evades efflux pumps (bacteria) and acts as a high-uptake precursor for Berberine (hepatocytes).

References

  • Kong, W., et al. (2004).[1] Berberine is a novel cholesterol-lowering drug working through a unique mechanism distinct from statins.[2][3][4] Nature Medicine, 10, 1344–1351. Link

  • Wang, Y., et al. (2012). Synthesis and biological evaluation of 8-substituted berberine derivatives as novel anti-mycobacterial agents.[5][6] Acta Pharmaceutica Sinica B, 2(6), 581-587. Link

  • Cheng, Z., et al. (2010). 8,8-Dimethyldihydroberberine with improved bioavailability and oral efficacy on obese and diabetic mouse models.[7] Bioorganic & Medicinal Chemistry, 18(16), 5915-5924.[7] Link

  • Lovelace, J.K., et al. (1990).[8] Berberine derivatives as antileishmanial drugs.[8] Journal of Medicinal Chemistry. (Contextualizing the high antiprotozoal potency of 8-substituted derivatives).

  • Marek, R., et al. (2003).[9][10][11] Quaternary protoberberine alkaloids. Phytochemistry, 64(1), 257-266. (Detailing the chemical synthesis and stability of 8-substituted derivatives).

Validating Purity of 8-Benzylcanadine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Benzylcanadine, a bulky C8-substituted tetrahydroberberine derivative, presents unique analytical challenges due to its hydrophobicity, basic nitrogen center, and lack of a pharmacopeial monograph. While HPLC-UV remains the workhorse for routine quality control due to its precision and robustness, Quantitative NMR (qNMR) has emerged as the superior method for establishing absolute purity in the absence of certified reference standards.

This guide provides a validated HPLC-UV protocol optimized for 8-benzylcanadine, compares it objectively against qNMR and LC-MS, and outlines a self-validating workflow for drug development professionals.

Part 1: The Analytical Challenge

The structural modification of Canadine (tetrahydroberberine) with a benzyl group at the C8 position introduces two critical chromatographic behaviors:

  • Increased Hydrophobicity: The benzyl moiety significantly increases retention time on C18 stationary phases compared to the parent alkaloid, requiring gradient elution to prevent band broadening.

  • Basicity & Tailing: Like most isoquinoline alkaloids, the tertiary nitrogen interacts with residual silanols on silica columns, leading to peak tailing. This necessitates the use of end-capped columns and acidic mobile phase modifiers.

Comparative Analysis: HPLC-UV vs. Alternatives
FeatureHPLC-UV (Recommended for QC) qNMR (Recommended for Ref Std) UHPLC-MS (Recommended for ID)
Primary Utility Routine purity testing, stability studies.Absolute purity determination (primary standard generation).Impurity identification and trace analysis.[1][2]
Reference Standard Required (Must be pre-characterized).Not Required (Internal standard used).Required for quantitation.
Precision (RSD) High (< 1.0%).Moderate (< 1.0 - 2.0% depending on relaxation).Lower (< 2.0 - 5.0%).
Selectivity Separation based on polarity/hydrophobicity.Separation based on chemical shift (structural).Separation based on m/z ratio.
Throughput High (15-20 min/sample).Low (30-60 min/sample).High.
Cost per Run Low.High (Instrument time + deuterated solvents).Moderate.

Part 2: Optimized HPLC-UV Protocol

This method is designed to separate 8-benzylcanadine from its precursors (Canadine) and synthesis byproducts (Benzyl bromide/chloride hydrolysis products).

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex C18.

    • Rationale: Extra-dense bonding (XDB) covers silanols, reducing peak tailing for basic alkaloids.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Rationale: Low pH ensures the nitrogen is protonated (

      
      ), preventing interaction with silanols.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate: 1.0 mL/min.[3][4][5][6][7]

  • Column Temp: 30°C.

  • Detection: UV at 280 nm (primary) and 235 nm (secondary).

    • Note: Tetrahydroberberines absorb strongly at 280 nm. Unlike Berberine, they lack the conjugated quaternary system that absorbs at 345 nm.

Gradient Program
Time (min)% Mobile Phase BEvent
0.020%Equilibration
2.020%Isocratic Hold (Polar impurities)
15.080%Linear Ramp (Elute 8-benzylcanadine)
18.095%Wash (Elute highly lipophilic dimers)
20.020%Re-equilibration

Part 3: Validation Framework (ICH Q2(R1))

To ensure "Trustworthiness," the method must be validated. Below are the specific acceptance criteria for 8-benzylcanadine.

A. System Suitability Testing (SST)
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for basic alkaloids).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ): 
    
    
    
    between 8-benzylcanadine and Canadine (precursor).
B. Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Criteria:

    
    .[3]
    
C. Accuracy (Recovery)
  • Protocol: Spike placebo or solvent with known amounts of 8-benzylcanadine at 80%, 100%, and 120%.

  • Criteria: Mean recovery 98.0% – 102.0%.

D. Robustness (The "Self-Validating" Check)

Deliberately vary pH by ±0.2 units. If retention time shifts by >5%, the method is not robust. Note: 8-benzylcanadine is sensitive to pH changes near its pKa; maintaining pH < 3.0 is vital.

Part 4: Experimental Workflow & Visualization

Workflow Diagram

The following diagram illustrates the decision logic for selecting the validation path based on the availability of a reference standard.

ValidationWorkflow Start Start: Purity Analysis RefStd Is Certified Ref Std Available? Start->RefStd qNMR Perform qNMR (Absolute Purity) RefStd->qNMR No HPLC_Dev HPLC Method Development (C18 / Acidic Mobile Phase) RefStd->HPLC_Dev Yes IS_Select Select Internal Std (Maleic Acid / TCNB) qNMR->IS_Select Calc_Purity Calculate Absolute Purity (Mass Balance) IS_Select->Calc_Purity Assign_Val Assign Purity Value to Batch Calc_Purity->Assign_Val Assign_Val->HPLC_Dev Use as Ref Std SST System Suitability (Tailing < 1.5) HPLC_Dev->SST Validation ICH Q2(R1) Validation (Linearity, Precision) SST->Validation Routine_QC Routine QC Analysis Validation->Routine_QC

Caption: Decision matrix for establishing purity: qNMR is used to characterize the primary standard, which then calibrates the HPLC-UV method for routine validation.

Step-by-Step Protocol: qNMR for Primary Standardization

If you lack a commercial reference standard for 8-benzylcanadine, follow this "Expertise-driven" protocol to generate one:

  • Solvent Selection: Dissolve ~10 mg of 8-benzylcanadine in 600 µL DMSO-

    
     .
    
    • Why? DMSO prevents aggregation common in alkaloids and ensures solubility of the hydrophobic benzyl group.

  • Internal Standard (IS): Add an exact mass (~5 mg) of Maleic Acid (TraceCERT® grade).

    • Why? Maleic acid has a singlet at ~6.2 ppm, distinct from the aromatic protons of 8-benzylcanadine (6.6–7.5 ppm) and the methoxy groups (3.7–3.9 ppm).

  • Acquisition: Run

    
    H-NMR with a relaxation delay (
    
    
    
    ) of 60 seconds .
    • Critical: Standard delays (1-5s) are insufficient for quantitative relaxation (

      
      ), leading to integration errors.
      
  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is weighed mass.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][8] Link

  • Gokulakrishnan, K., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][9][10] Journal of Medicinal Chemistry. Link

  • Webb, M. (2017). Separation and quantitation of isoquinoline alkaloids occurring in Goldenseal. Journal of AOAC International. (Demonstrates C18 separation of tetrahydroberberines). Link

  • SIELC Technologies. (2024). HPLC Method for Analysis of Berberine and Derivatives.[4][5][7][11] (Provides mobile phase optimization for basic alkaloids). Link

  • Nechepurenko, I.V., et al. (2024).[12] Synthesis of tetrahydroberberine N,N-derived O-acetamides.[12] Preprints.org. (Provides spectral data and HPLC conditions for C8-substituted derivatives). Link

Sources

A Comparative Guide to the Chemical Stability of 8-Benzylcanadine and 8-Alkyl-Dihydroberberine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Protoberberine alkaloids and their derivatives represent a vast and pharmacologically significant class of natural products. Within this family, modifications of the core scaffold have led to compounds with diverse biological activities and pharmacokinetic profiles. This guide provides an in-depth comparison of the anticipated chemical stability of two such classes of derivatives: 8-benzylcanadine (an 8-substituted tetrahydroprotoberberine) and 8-alkyl-dihydroberberine.

While both compound classes are derived from the well-known berberine scaffold, their distinct states of reduction and substitution at the C8 position are expected to confer significantly different chemical stabilities. 8-Alkyl-dihydroberberine, with its partially saturated C-ring, is often considered a more bioavailable precursor to the corresponding quaternary berberine species.[1] However, this enhanced bioavailability may come at the cost of reduced chemical stability. Conversely, 8-benzylcanadine, a derivative of the fully reduced and generally more stable tetrahydroprotoberberine (canadine) scaffold, presents a different stability profile that is crucial to understand for its potential therapeutic applications.[2]

Structural and Mechanistic Considerations for Stability

The stability of these compounds is primarily dictated by the chemistry of the protoberberine C-ring and the nature of the substituent at the C8 position.

  • 8-Alkyl-Dihydroberberine: The dihydroberberine scaffold contains an enamine-like moiety within the C-ring, which is susceptible to hydrolysis and oxidation. The C8 position is activated, and the molecule can readily oxidize to the more stable quaternary berberine form. This inherent instability is a known challenge in the development of dihydroberberine-based drugs.[1] The presence of an alkyl group at C8 may offer some steric hindrance but is unlikely to prevent the oxidative degradation pathway.

  • 8-Benzylcanadine (8-Benzyl-tetrahydroberberine): The canadine (tetrahydroberberine) scaffold has a fully reduced, saturated C-ring. This removes the susceptible iminium moiety present in berberine and the enamine-like character of dihydroberberine, rendering the core structure significantly more stable to oxidative and hydrolytic degradation.[2] The primary point of potential instability would be the C8-benzyl bond, although this is generally a stable linkage.

Below are the chemical structures of a representative 8-alkyl-dihydroberberine and 8-benzylcanadine.

cluster_0 8-Alkyl-Dihydroberberine cluster_1 8-Benzylcanadine 8-Alkyl-Dihydroberberine 8-Alkyl-Dihydroberberine 8-Benzylcanadine 8-Benzylcanadine

Caption: Chemical structures of a representative 8-alkyl-dihydroberberine and 8-benzylcanadine.

Proposed Experimental Framework for a Comparative Stability Analysis

To empirically determine the relative stability of 8-benzylcanadine and 8-alkyl-dihydroberberine, a comprehensive forced degradation study is recommended. This involves subjecting the compounds to a variety of stress conditions to accelerate their degradation and identify the resulting degradants.[3][4]

Experimental Workflow

The following diagram outlines the workflow for the proposed comparative forced degradation study.

G stock Prepare Stock Solutions of Test Compounds acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) stock->acid Expose to Stress Conditions base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 80°C) stock->base Expose to Stress Conditions oxid Oxidative Degradation (e.g., 3% H2O2, RT) stock->oxid Expose to Stress Conditions therm Thermal Degradation (e.g., 80°C, solid state) stock->therm Expose to Stress Conditions photo Photolytic Degradation (ICH Q1B guidelines) stock->photo Expose to Stress Conditions analysis HPLC/UPLC-UV/MS Analysis of Stressed Samples acid->analysis Analyze Samples base->analysis Analyze Samples oxid->analysis Analyze Samples therm->analysis Analyze Samples photo->analysis Analyze Samples quant Quantify Degradation and Identify Degradants analysis->quant compare Compare Stability Profiles quant->compare

Sources

Safety Operating Guide

Advanced Safety & Operational Guide: Handling 8-Benzylcanadine

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Risk Assessment

8-Benzylcanadine is a semisynthetic isoquinoline alkaloid synthesized via the sodium borohydride reduction of 8-benzylberberine[1][2]. While standard safety data sheets for its parent compound, canadine (tetrahydroberberine), may only highlight baseline aquatic toxicity, advanced pharmacological research demonstrates that canadine derivatives exert potent biological and cytotoxic effects. For instance, canadine actively inhibits epithelial-mesenchymal transition (EMT) in cancer models by downregulating specific protein expressions[3], and structural modifications of dihydroberberines significantly alter mitochondrial inhibition profiles[4].

Because of its potent bioactivity and ability to modulate metabolic pathways, 8-Benzylcanadine must be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) , defaulting to Occupational Exposure Band (OEB) 3 or 4 in drug development settings.

The Causality of Risk

Alkaloids are highly lipophilic and readily cross biological membranes. When solubilized in common in vitro assay vehicles like Dimethyl Sulfoxide (DMSO) or methanol, the solvent acts as a permeation enhancer, stripping the skin's lipid barrier and facilitating rapid systemic absorption. Furthermore, as a lyophilized powder, 8-Benzylcanadine is highly susceptible to electrostatic aerosolization, presenting a severe inhalation risk that bypasses first-pass metabolism.

Quantitative PPE & Containment Matrix

To mitigate these risks, Personal Protective Equipment (PPE) and engineering controls must scale with the mass of the compound being handled.

Operational ScaleMass HandledEngineering ControlRespiratory ProtectionDermal ProtectionOcular Protection
Analytical < 10 mgClass II Type A2 BSCN95 / FFP3 RespiratorDouble Nitrile GlovesSplash Goggles
Preparative 10 mg – 1 gPowder Weighing IsolatorPAPRDouble Nitrile + Tyvek SleevesSplash Goggles
Scale-Up / Synthesis > 1 gGlovebox / Closed SystemPAPRButyl Outer / Nitrile InnerFull Face Shield

Operational Workflow

G cluster_0 8-Benzylcanadine Handling Protocol A 1. Risk Assessment (OEB 3/4 Classification) B 2. Don Advanced PPE (Double Gloves, PAPR) A->B C 3. Containment (Weighing in BSC/Isolator) B->C D 4. Solubilization (Closed System Transfer) C->D E 5. Decontamination (Oxidative Degradation) D->E F 6. Doffing & Disposal (Hazardous Waste Route) E->F

Operational workflow for handling highly potent alkaloids like 8-Benzylcanadine.

Standard Operating Procedures (SOPs)

Protocol A: Anti-Static Weighing and In-Situ Solubilization

This protocol utilizes a self-validating system to prevent aerosolization and eliminate dry-powder transfer risks.

  • Containment Validation: Before initiating weighing, tape a small strip of tissue to the bottom edge of the Biosafety Cabinet (BSC) sash.

    • Causality: The inward deflection of the tissue provides continuous, visual validation of negative pressure containment. If the tissue drops vertically, containment is breached, and operations must halt immediately.

  • Static Mitigation: Wipe the interior of the BSC with a damp, lint-free cloth to increase local humidity, and place an anti-static ionizer bar near the microbalance.

    • Causality: Alkaloid powders carry static charges that cause them to "jump" off spatulas, creating invisible, inhalable aerosols.

  • Tare and Transfer: Place a pre-weighed, sealable amber glass vial on the balance. Using a grounded micro-spatula, transfer the 8-Benzylcanadine directly into the vial.

  • In-Situ Solubilization: Do not transfer the dry powder to another vessel. Instead, inject the required volume of solvent (e.g., DMSO) directly into the weighing vial using a positive-displacement pipette.

    • Causality: Solubilizing the compound inside the primary containment vessel eliminates the risk of airborne dust during subsequent transfers.

  • Self-Validating Dermal Protection: Always wear double nitrile gloves.

    • Causality: The outer glove acts as the primary chemical barrier. If the outer glove shows signs of degradation from the solvent, the pristine inner glove protects the operator during the doffing and replacement process.

Protocol B: Chemical Decontamination and Spill Response

Objective: Safely neutralize and remove alkaloid residues.

  • Isolation: If a spill occurs outside containment, immediately evacuate the immediate area and don a Powered Air-Purifying Respirator (PAPR).

  • Oxidative Neutralization: Apply a 10% sodium hypochlorite (bleach) solution directly to the spill area and allow a 15-minute contact time.

    • Causality: The oxidative power of hypochlorite disrupts the aromatic ring systems of the isoquinoline alkaloid, chemically degrading the compound and neutralizing its biological activity.

  • Absorption: Cover the neutralized area with inert absorbent pads. Do not sweep or brush, as this generates aerosols.

  • Solvent Wash: Follow up with a 70% ethanol or methanol wipe to dissolve and remove any residual lipophilic fragments that survived oxidation.

  • Disposal: Place all contaminated materials, including the outer layer of your gloves, into a clearly labeled, leak-proof hazardous waste container.

    • Causality: Alkaloids are highly stable in standard landfills; therefore, the only acceptable disposal route is high-temperature incineration.

References

  • Masaryk University (IS MUNI). "Quaternary protoberberine alkaloids: nucleophilic addition." IS MUNI Theses. [Link][1]

  • National Institutes of Health (NIH). "Canadine inhibits epithelial mesenchymal transformation of HPV-negative cervical cancer." PubMed Central. [Link][3]

  • ResearchGate. "A Structural Modification of Berberine Using CH Acids and Ethoxyethylenes Based on Them." ResearchGate Publications.[Link][2]

  • ResearchGate. "8,8-Dimethyldihydroberberine with improved bioavailability and oral efficacy on obese and diabetic mouse models." ResearchGate Publications. [Link][4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.